2,4,6-Triphenylpyrylium
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,4,6-triphenylpyrylium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUUEWPLMNUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Triphenylpyrylium Salts
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-triphenylpyrylium salts, which are a significant class of organic compounds utilized as potent photosensitizers and versatile reagents in organic synthesis.[1] These salts feature a six-membered heterocyclic ring with a positively charged oxygen atom, rendering the pyrylium (B1242799) core highly electrophilic.[1] This document details established synthetic protocols and key characterization data, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound Salts
The most prevalent synthetic route to this compound salts, particularly the tetrafluoroborate (B81430) salt, involves the acid-catalyzed condensation of acetophenone (B1666503) and benzalacetophenone (chalcone).[2] Alternative methods have also been developed, including synthesis from acetophenone and benzaldehyde (B42025) using boron trifluoride etherate.[2]
Experimental Protocol: Synthesis of this compound Tetrafluoroborate
This protocol is a modification of a previously reported procedure.[2][3]
Materials:
-
Benzalacetophenone (Chalcone)
-
Acetophenone
-
1,2-dichloroethane (DCE)
-
Fluoroboric acid diethyl ether complex (HBF₄·Et₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 350 ml of 1,2-dichloroethane.[2]
-
Warm the mixture to 70–75°C with stirring.[2]
-
Add a 52% ethereal solution of fluoboric acid (160 ml) dropwise from the funnel over 30 minutes. The solution will initially turn orange and then to a brownish-yellow color.[2]
-
After the addition is complete, heat the mixture to reflux and stir for 1.5 hours.[2][3]
-
Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate crystallization.[2]
-
Collect the yellow crystalline product by filtration using a Buchner funnel and wash thoroughly with diethyl ether.[2][3]
-
To increase the yield, an additional quantity of the product can be precipitated from the mother liquor by adding 250 ml of diethyl ether.[2]
-
Dry the final product under reduced pressure at 40-80°C to afford pure this compound tetrafluoroborate.[2][3] The expected yield is typically in the range of 63-72%.[2][3]
A continuous-flow synthesis method has also been developed for the preparation of this compound tetrafluoroborate, which can offer advantages in terms of reaction time and control.[4]
Characterization of this compound Salts
The structural confirmation and purity assessment of synthesized this compound salts are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for this compound salts. It is important to note that while some data is specific to the tetrafluoroborate salt, other data is based on closely related analogues like the perchlorate (B79767) and tosylate salts, which provide a reliable approximation due to their structural similarity.[5]
| Technique | Parameter | Value | Solvent/Medium | Reference |
| ¹H NMR | Chemical Shift (δ) | 9.1-9.24 ppm (s, 2H, H-3, H-5) | Acetone-d₆ / DMSO-d₆ | [2][6][7] |
| 8.6-8.67 ppm (m, 6H, Ar-H) | Acetone-d₆ / DMSO-d₆ | [2][6][7] | ||
| 7.84-7.94 ppm (m, 9H, Ar-H) | Acetone-d₆ / DMSO-d₆ | [6][7] | ||
| ¹³C NMR | Chemical Shift (δ) | ~170.0-171.1 ppm | DMSO-d₆ / CD₃OD | [6][7] |
| ~165.1-166.6 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||
| ~115.0-115.6 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||
| Aromatic Region: ~128-136 ppm | DMSO-d₆ / CD₃OD | [6][7] | ||
| IR | Wavenumber (cm⁻¹) | ~3066-3069 (C-H stretch, aromatic) | KBr Pellet | [5][6][7] |
| ~1621-1624 (C=C stretch, pyrylium ring) | KBr Pellet | [5][6][7] | ||
| ~1592-1600 (C=C stretch, phenyl rings) | KBr Pellet | [5][6] | ||
| ~1194-1199 (C-O-C async. stretch) | KBr Pellet | [5][6] | ||
| UV-Vis | λmax (nm) | 355 and 405 | Acetonitrile (B52724) | [5][8] |
| ~408 | Dichloromethane | [9] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound salt in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry NMR tube.[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Use the residual solvent peak as an internal reference.[5]
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[5]
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the salt with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[5] Press the powder into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the pyrylium salt in a spectroscopic grade solvent, such as acetonitrile or dichloromethane, at a known concentration (e.g., 1 x 10⁻³ M).[5] Perform serial dilutions to obtain solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.[5]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as a reference. Record the absorbance spectra of the sample solutions from 200 to 800 nm to determine the wavelengths of maximum absorbance (λmax).[5]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound salts.
Caption: Synthesis workflow for this compound tetrafluoroborate.
Caption: Logical workflow for the characterization of this compound salts.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Absorption and Emission Spectra of 2,4,6-Triphenylpyrylium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium perchlorate (B79767) is a prominent organic salt that has garnered considerable attention within the scientific community for its potent photocatalytic and photosensitizing properties.[1] Its robust absorption in the visible light spectrum and efficient excited-state population make it a valuable tool in a diverse range of applications, including organic synthesis, photodynamic therapy, and environmental remediation.[2][1][3] This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound perchlorate, with a focus on its absorption and emission spectra. Detailed experimental protocols are provided to ensure reproducibility, and key mechanistic pathways are visualized to facilitate a deeper understanding of its function. While this guide centers on the perchlorate salt, data for structurally similar analogues, such as the tetrafluoroborate (B81430) and chloride salts, are included for comparative purposes due to their similar spectroscopic profiles.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound perchlorate is essential for its effective application.
| Property | Value |
| Molecular Formula | C₂₃H₁₇ClO₄[3] |
| Molecular Weight | 408.84 g/mol [3] |
| Appearance | Yellow crystalline solid[3] |
| Solubility | Soluble in polar organic solvents such as acetonitrile (B52724) and trifluoroacetic acid; Insoluble in water, ethanol, and diethyl ether.[3] |
| LogP | 6.776[3] |
Note on Safety: Perchlorate salts are energetic materials and can be explosive, especially when in contact with organic compounds or subjected to heat or friction.[4] Extreme caution should be exercised during handling.[4] The tetrafluoroborate salt is often recommended as a safer alternative.[4]
Spectroscopic Data
The photophysical behavior of this compound perchlorate is dictated by its electronic absorption and emission properties. These are significantly influenced by the solvent environment.[2]
UV-Visible Absorption and Fluorescence Emission Data
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Acetonitrile | 355, 405[2][3][5] | 466[2][3][5][6] | 0.84 (for the analogous chloride salt)[2][7] |
Experimental Protocols
Reproducible experimental design is critical in scientific research. The following sections detail standardized protocols for the spectroscopic characterization of this compound perchlorate.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε).
Sample Preparation:
-
Prepare a stock solution of this compound perchlorate in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻³ M).[8]
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.[8]
Instrumentation and Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.[3]
-
Fill the reference cuvette with the pure solvent.[8]
-
Record the absorbance spectra of the sample solutions over a suitable wavelength range (e.g., 200-800 nm).[8]
Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).[3]
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[3]
Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum fluorescence emission (λ_em) and the fluorescence quantum yield (Φ_f).
Sample Preparation:
-
Use the same dilute solutions prepared for UV-Vis absorption analysis.[3]
Instrumentation and Data Acquisition:
-
Employ a luminescence spectrometer.
-
Set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[3]
-
Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the entire emission profile.[3]
Analysis:
-
Determine the wavelength of maximum fluorescence emission (λ_em).[3]
-
The fluorescence quantum yield can be measured relative to a known standard.[3]
Mechanistic Insights: Photocatalytic Cycle
This compound perchlorate is a highly effective photocatalyst, capable of initiating a variety of chemical transformations upon absorption of visible light.[2] The general mechanism involves the generation of an excited state that can participate in electron transfer processes.
Caption: General photocatalytic cycle of this compound (TPP⁺).
Upon absorption of light, the this compound cation (TPP⁺) is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[2] This excited triplet state is a potent oxidant and can accept an electron from a suitable substrate, initiating a chemical reaction and regenerating the ground state of the photocatalyst.[2]
Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the systematic spectroscopic characterization of a compound.
Caption: Workflow for absorption and emission spectra analysis.
This diagram outlines the key steps from sample preparation to data analysis for both UV-Visible and fluorescence spectroscopy, ensuring a comprehensive characterization of the compound's photophysical properties.
References
2,4,6-Triphenylpyrylium Salts as High-Performance Photoinduced Electron Transfer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-triphenylpyrylium and its derivatives, primarily the tetrafluoroborate (B81430) and perchlorate (B79767) salts, as potent photosensitizers in photoinduced electron transfer (PET) catalysis. This document delves into the core principles of their function, presents key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms to support advanced research and application.
Introduction and Core Principles
This compound salts are a class of organic compounds that have emerged as highly effective, metal-free photoredox catalysts.[1][2] Their structure features a planar, aromatic pyrylium (B1242799) core substituted with three phenyl groups, creating an extended π-system responsible for strong absorption in the visible light spectrum.[3] Upon photoexcitation, these salts can initiate a wide range of chemical transformations through a single-electron transfer (SET) mechanism.[1][4]
The primary advantages of using this compound salts include:
-
High Oxidizing Power: The excited state of the this compound cation is a powerful oxidant, capable of activating a broad spectrum of organic substrates that are challenging for other catalysts.[1]
-
Visible Light Activation: These compounds efficiently harness the energy from readily available and low-energy visible light sources, such as blue LEDs, promoting milder and more sustainable reaction conditions.[1][5]
-
Metal-Free Catalysis: As organocatalysts, they circumvent the issue of transition metal contamination in final products, a critical consideration in pharmaceutical and materials synthesis.[1]
-
Versatility: They have been successfully employed in a diverse array of organic reactions, including cycloadditions, oxidations, polymerizations, and the degradation of environmental pollutants.[1][6]
The most commonly used derivatives are this compound tetrafluoroborate (TPT or TPP-BF₄) and this compound perchlorate (TPP-ClO₄). Due to the potentially explosive nature of perchlorate salts, the tetrafluoroborate form is often preferred for safety reasons.[1]
Physicochemical and Photophysical Data
The photocatalytic efficacy of this compound salts is directly linked to their inherent physicochemical and photophysical properties. Key quantitative data are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound Tetrafluoroborate
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₂₃H₁₇BF₄O | [7] |
| Molar Mass | 396.19 g/mol | [7] |
| Appearance | Yellow crystalline powder | [7][8] |
| Melting Point | 250-251 °C | |
Table 2: Photophysical Properties of this compound Salts in Different Solvents
| Property | Acetonitrile | Dichloromethane | Reference(s) |
|---|---|---|---|
| Absorption Max (λₘₐₓ) | ~405-410 nm | ~415 nm | [9][10] |
| Emission Max (λₑₘ) | ~465-466 nm | ~465 nm | [9][11] |
| Fluorescence Quantum Yield (Φբ) | 0.84 (for PyCl salt) | 0.33 - 0.56 (general) | [12][13] |
| Photocatalyst Activation | 462 nm | - | |
Table 3: Redox Potentials of this compound Tetrafluoroborate (vs. SCE)
| Potential | Value (V) | Reference(s) |
|---|---|---|
| Excited State Reduction (E*red) | +2.3 to +2.55 | [1][5] |
| Ground State Reduction (Ered) | -0.35 | |
The Mechanism of Photoinduced Electron Transfer (PET)
Upon irradiation with visible light, the this compound cation (TPP⁺) is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[3] This highly energetic triplet state is a potent oxidant that can accept an electron from a suitable donor molecule (D), initiating a radical-based reaction cascade. This process generates the triphenylpyranyl radical (TPP•) and the donor radical cation (D•⁺). The catalytic cycle is completed when the ground-state TPP⁺ is regenerated through subsequent redox events.
Key Applications and Experimental Protocols
The high oxidizing potential of excited TPP⁺ makes it a versatile catalyst for numerous synthetic transformations.
A notable application is the visible-light-mediated, redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with TPP⁺ salts.[5] In this reaction, the pyrylium salt uniquely functions as both the photosensitizer and the dipolarophile, reacting directly with the azirine substrate.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Unveiling the Photophysical Behavior of 2,4,6-Triphenylpyrylium Derivatives: A Technical Guide to Quantum Yield in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical photophysical parameter of quantum yield for 2,4,6-triphenylpyrylium derivatives, a class of compounds with significant potential in various scientific and biomedical applications. Understanding how the solvent environment influences the efficiency of their fluorescence is paramount for optimizing their use as photosensitizers, fluorescent probes, and in photodynamic therapy. This document provides a comprehensive overview of their quantum yield in different solvents, detailed experimental protocols for its determination, and logical diagrams to illustrate key concepts and workflows.
Data Presentation: Quantum Yield of this compound Derivatives
The fluorescence quantum yield (Φf) of this compound derivatives is highly sensitive to both the molecular structure, including the nature and position of substituents on the phenyl rings, and the polarity of the solvent. The following tables summarize the available quantitative data to facilitate a comparative analysis.
| Derivative | Solvent | Quantum Yield (Φf) | Reference |
| This compound Chloride | Acetonitrile | 0.84 | [1][2] |
| This compound Tosylate | Acetonitrile | 0.56 | [2] |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium Perchlorate | Acetonitrile | 0.97 | [3] |
| This compound Perchlorate | Acetonitrile | 0.60 | [3] |
| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | Tetrahydrofuran (THF) | 0.122 | [4][5] |
| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | More polar organic solvents | 0.02 - 0.04 | [4][5] |
| 2,4,6-Tris(dimethylamino)phenylpyrylium (2,4,6-DMA) | Tris-EDTA (TE) buffer | 0.0006 | [4][5] |
Note: Data for the same parent compound with different counter-ions (e.g., chloride, perchlorate, tosylate) are included to highlight the potential influence of the counter-ion on the photophysical properties.
Experimental Protocols: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the key steps for measuring the quantum yield of this compound derivatives.
1. Materials and Instrumentation:
-
Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents of high purity.
-
Test Compound: The this compound derivative of interest.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent as the test compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the test compound and the quantum yield standard in the chosen solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.
3. Spectroscopic Measurements:
-
Absorbance Spectra: Record the UV-Vis absorption spectra of all solutions for both the test compound and the standard. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard absorb.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
4. Data Analysis and Calculation:
The relative quantum yield (Φf_sample) of the test compound can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (for dilute solutions, the refractive index of the solvent can be used).
5. Validation:
To ensure accuracy, a plot of integrated fluorescence intensity versus absorbance should be linear for both the sample and the standard, with the line passing through the origin. The slope of this line is proportional to the quantum yield.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the quantum yield of this compound derivatives.
Caption: Workflow for determining the relative fluorescence quantum yield.
Caption: Key factors influencing the quantum yield of pyrylium (B1242799) derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates. These compounds are a significant class of cationic organic molecules with a six-membered heterocyclic aromatic ring containing a trivalent oxygen atom. Their unique photophysical properties make them valuable in various applications, including as photosensitizers, in photoredox catalysis, and as building blocks for more complex molecular architectures. This guide details the prevalent one-pot synthesis methodology, presents key quantitative data in a structured format, and offers detailed experimental protocols.
General Synthesis Pathway
The most common and straightforward method for synthesizing 2,4,6-tris(4-substituted phenyl)pyrylium tosylates is a one-pot reaction involving the acid-catalyzed condensation of a para-substituted benzaldehyde (B42025) with two equivalents of a para-substituted acetophenone (B1666503).[1][2] p-Toluenesulfonic acid (tosic acid) monohydrate serves as both the catalyst and the source of the tosylate counterion, offering a safer alternative to potentially explosive perchloric acid or moisture-sensitive Lewis acids like boron trifluoride etherate.[2][3]
The reaction proceeds through an initial aldol (B89426) condensation to form a chalcone, which then undergoes a Michael addition with a second molecule of the acetophenone to yield a 1,5-diketone intermediate.[4][5] Subsequent acid-catalyzed cyclization and dehydration of this intermediate leads to the formation of the stable pyrylium (B1242799) ring.[4][5]
Caption: General reaction mechanism for the synthesis of 2,4,6-triarylpyrylium salts.
Quantitative Data Summary
The one-pot synthesis has been successfully applied to a variety of para-substituted phenyl groups. The yields and melting points of several 2,4,6-tris(4-substituted phenyl)pyrylium tosylates (PT series) are summarized below.
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |
| PT1 | -CH₃ | 19 | - | [4] |
| PT2 | -OCH₃ | 17 | 206 | [4][6] |
| PT3 | -Cl | 21 | - | [4] |
| PT4 | -Br | 20 | - | [4] |
| PT5 | -F | 21 | - | [4] |
| Unsubstituted | -H | - | 222 | [6] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates, based on established literature procedures.[1][2][4]
Materials and Equipment
-
p-Substituted benzaldehyde
-
p-Substituted acetophenone
-
p-Toluenesulfonic acid monohydrate
-
1,2-Dichloroethane (or another suitable high-boiling solvent)
-
Tetrachloroethane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
General Synthesis Procedure
Caption: A typical experimental workflow for the synthesis and purification of pyrylium tosylates.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the para-substituted benzaldehyde (1 equivalent), the corresponding para-substituted acetophenone (2 equivalents), and an excess of p-toluenesulfonic acid monohydrate.
-
Solvent Addition : Add a suitable solvent, such as 1,2-dichloroethane.
-
Reaction : Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography. Reaction times can vary depending on the specific substrates but are typically in the range of several hours to 24 hours.[3]
-
Isolation of Crude Product : After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.[7]
-
Purification : Collect the crude product by filtration. Wash the solid with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.[7] Further purification can be achieved by recrystallization from a high-boiling point solvent such as tetrachloroethane.[4]
-
Characterization : The final product should be dried under vacuum. The structure and purity of the synthesized 2,4,6-tris(4-substituted phenyl)pyrylium tosylate can be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR spectroscopy, and melting point analysis.[2][6]
Conclusion
The synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates via a one-pot condensation reaction is an efficient and versatile method for accessing this important class of compounds. The use of p-toluenesulfonic acid provides a safe and practical alternative to other acid catalysts. The electronic properties of the pyrylium core can be readily tuned by varying the substituents on the phenyl rings, making these compounds attractive for a wide range of applications in materials science and drug development.
References
- 1. "Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted" by Pradip Kumar Bhowmik, Christina Inbok Lee et al. [oasis.library.unlv.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. organic chemistry - What is the mechanism of pyrylium synthesis from acetophenone and benzaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
Mechanism of Photosensitization by 2,4,6-Triphenylpyrylium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Triphenylpyrylium (TPP) salts are a class of organic compounds that have garnered significant attention as potent photosensitizers. Characterized by a planar, aromatic pyrylium (B1242799) core with an extended π-system, these salts exhibit strong absorption in the visible light spectrum. Upon photoexcitation, they can efficiently initiate a range of chemical transformations and induce cytotoxic effects through a photoinduced electron transfer (PET) mechanism. This technical guide provides a comprehensive overview of the photosensitization mechanism of TPP salts, detailing their photophysical and photochemical properties, relevant experimental protocols for their application and evaluation, and their potential in photodynamic therapy (PDT). Quantitative data are summarized for comparative analysis, and key mechanistic and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Photosensitization
The photosensitizing activity of this compound salts is predicated on their ability to absorb light energy and transfer it to other molecules. The process can be broadly categorized into photophysical and photochemical events.
Photophysical Processes
The initial events following light absorption are governed by the Jablonski diagram.
-
Light Absorption (Excitation): The TPP cation (TPP⁺) in its ground state (S₀) absorbs a photon of visible light, promoting it to an excited singlet state (S₁). TPP salts typically show strong absorption bands around 350-410 nm.[1]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived but can undergo an efficient spin-inversion process known as intersystem crossing to form a longer-lived triplet excited state (T₁).[2] This triplet state is crucial for photosensitization due to its longer lifetime, which increases the probability of interaction with other molecules.
Photochemical Mechanisms
The excited triplet state (³TPP⁺*) is a powerful oxidant and can initiate chemical reactions through two primary pathways, analogous to those in photodynamic therapy.
-
Type I Mechanism (Electron Transfer): The ³TPP⁺* can directly accept an electron from a suitable substrate molecule (Sub), generating a substrate radical cation (Sub•⁺) and a triarylpyranyl radical (TPP•).[3] This photoinduced electron transfer (PET) process is central to its application in organic synthesis. The high excited-state reduction potential of TPP salts makes them capable of oxidizing a wide range of organic substrates.[4]
-
Type II Mechanism (Energy Transfer): The ³TPP⁺* can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer produces the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage biomolecules and induce cell death.[1] This mechanism is the cornerstone of the potential application of TPP salts in photodynamic therapy.
The general photosensitization process is illustrated below.
Quantitative Data Presentation
The efficiency of a photosensitizer is determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for this compound salts.
Table 1: Photophysical Properties of this compound Salts
| Salt Anion | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |
| Perchlorate (ClO₄⁻) | Acetonitrile (B52724) | 355, 405 | 466 | 0.60 | [1] |
| Tetrafluoroborate (BF₄⁻) | Acetonitrile | ~410 | - | - | [1] |
| Tetrafluoroborate (BF₄⁻) | Dichloromethane | ~415 (red-shifted) | ~465 | - | [5] |
| Chloride (Cl⁻) | Acetonitrile | - | - | 0.84 | [6] |
| Tosylate (OTs⁻) | Acetonitrile | 355, 405 | - | - | [1] |
Note: Data for different salts are presented for comparison as properties are primarily dictated by the TPP cation.
Table 2: Photochemical and Redox Properties of this compound Tetrafluoroborate (TPT)
| Property | Value | Conditions | Reference(s) |
| Ground State Reduction Potential (E_red) | -0.35 V | vs. SCE in MeCN | [7] |
| Excited State Reduction Potential (E*_red) | +2.3 V | vs. SCE in MeCN | [7] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | Not readily available | - | [1] |
| Triplet State Lifetime (τ_T) | 4.4 µs (for thiapyrylium analogue) | - | [8] |
The high positive excited-state reduction potential underscores the potent oxidizing power of the photoexcited TPP cation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, application, and evaluation of this compound salts.
Synthesis of this compound Tetrafluoroborate
This protocol is adapted from established synthetic procedures.[9]
-
Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone and 60 g (0.50 mole) of acetophenone (B1666503) in 350 mL of 1,2-dichloroethane (B1671644).
-
Acid Addition: Warm the mixture to 70–75°C. With stirring, add 160 mL of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
Reflux: After the addition is complete, heat the mixture under reflux with stirring for 1 hour.
-
Crystallization: Allow the fluorescent mixture to stand overnight in a refrigerator.
-
Isolation: Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with diethyl ether. An additional crop of crystals can be obtained by adding 250 mL of ether to the mother liquor.
-
Purification: The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.
Protocol for Photocatalytic [3+2] Cycloaddition of 2H-Azirines
This reaction yields highly substituted pyrroles, with the TPP salt acting as both photosensitizer and reactant.[10][11]
-
Materials: 2H-Azirine derivative (1.5 equiv.), this compound salt (e.g., tetrafluoroborate, 1.0 equiv.), anhydrous acetonitrile (MeCN).
-
Reaction Setup: In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, combine the 2H-azirine and the TPP salt.
-
Solvent Addition & Degassing: Add anhydrous MeCN (e.g., 4.0 mL for a 0.2 mmol scale reaction). Seal the vial and degas the mixture using three "freeze-pump-thaw" cycles.
-
Irradiation: Place the vial before a 455 nm blue LED light source, maintaining the temperature at approximately 25°C using a cooling fan. Irradiate with stirring for 15–24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
The Φ_Δ is a crucial parameter for evaluating PDT efficacy. It is typically determined by a relative method using a well-characterized reference photosensitizer.[12][13]
-
Materials: Photosensitizer of interest (e.g., TPP salt), reference photosensitizer with known Φ_Δ (e.g., Rose Bengal, Methylene Blue), singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), appropriate solvent (e.g., DMSO, DMF), UV-Vis spectrophotometer, monochromatic light source.
-
Preparation: Prepare solutions of the sample and reference photosensitizers with matched absorbance at the irradiation wavelength. Prepare a stock solution of DPBF.
-
Measurement: In a quartz cuvette, mix the photosensitizer solution (sample or reference) with the DPBF solution.
-
Irradiation & Monitoring: Irradiate the cuvette with the monochromatic light source while stirring. At regular time intervals, record the UV-Vis spectrum, monitoring the decrease in the absorbance of DPBF at its λ_max (~410-420 nm).
-
Calculation: The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation. The Φ_Δ of the sample can be calculated using the following equation: Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref) * (I_abs(ref) / I_abs(sample)) where k is the slope of the plot of DPBF absorbance vs. time, and I_abs is the rate of light absorption by the photosensitizer.
Applications in Photodynamic Therapy (PDT)
The ability of TPP salts to generate singlet oxygen (Type II mechanism) makes them promising candidates for PDT. Their cationic nature may also facilitate accumulation in the mitochondria of cancer cells due to the negative mitochondrial membrane potential.
Cellular Uptake and Subcellular Localization
The efficacy of a PDT agent is critically dependent on its subcellular localization, as this determines the primary targets of photodamage.[2][7]
-
Mitochondria: Damage to mitochondria can directly trigger the intrinsic apoptotic pathway.
-
Lysosomes: Lysosomal damage can release hydrolytic enzymes into the cytoplasm, leading to apoptosis or necrosis.[14]
-
Endoplasmic Reticulum (ER): ER stress induced by photodamage can also initiate apoptotic pathways.
Protocol for Determining Subcellular Localization:
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549) on glass-bottom culture dishes.
-
Incubation: Incubate the cells with a solution of the TPP salt for a defined period (e.g., 3-24 hours).
-
Co-staining: In the final 30 minutes of incubation, add organelle-specific fluorescent probes (e.g., MitoTracker Green for mitochondria, LysoTracker Green for lysosomes).[15][16]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess TPP salt and probes.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope. The TPP salt's intrinsic fluorescence (typically blue/green) can be imaged in one channel, and the organelle probes in another.
-
Analysis: Co-localization is determined by the overlap of the fluorescence signals in the merged images.
Induction of Cell Death Pathways
PDT can induce cell death primarily through apoptosis or necrosis, depending on the photosensitizer, its localization, and the light dose.[4][17] Distinguishing between these pathways is crucial for evaluating therapeutic potential.
Protocol for Quantifying Apoptosis vs. Necrosis via Flow Cytometry:
-
PDT Treatment: Treat cultured cells with the TPP salt and expose them to the appropriate wavelength of light for a defined duration. Include dark toxicity and light-only controls.
-
Cell Harvesting: After a post-treatment incubation period (e.g., 4-24 hours), harvest the cells (both adherent and floating).
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[18][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (less common in PDT).
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death.
References
- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 2. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 4. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Correlation of subcellular and intratumoral photosensitizer localization with ultrastructural features after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicaljournalssweden.se [medicaljournalssweden.se]
- 19. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Solubility of 2,4,6-Triphenylpyrylium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium chloride is a cationic organic salt belonging to the pyrylium (B1242799) family of compounds. Its unique molecular structure, featuring a positively charged oxygen atom within a six-membered aromatic ring, imparts it with distinct chemical and physical properties. These characteristics make it a valuable compound in various scientific and industrial applications, including as a photosensitizer in photoredox catalysis and as a precursor for the synthesis of other heterocyclic compounds. A thorough understanding of its stability and solubility is paramount for its effective utilization, particularly in the realms of chemical synthesis, materials science, and drug development, where precise control over reaction conditions and formulation is critical.
This technical guide provides a comprehensive overview of the stability and solubility of this compound chloride, presenting available quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Solubility Profile
The solubility of this compound chloride is a critical parameter for its application in solution-based reactions and formulations. Generally, it is highly soluble in a range of common organic solvents.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Semi-Quantitative Data (Concentration for stable solutions) |
| Methanol | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |
| Ethanol | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |
| Acetonitrile | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |
| Dichloromethane (DCM) | Highly Soluble[1] | (1–4) x 10⁻³ M[2] |
| Water (neutral pH) | Unstable[1] | Not applicable |
| Acidic Water (pH = 2) | Soluble at low concentrations[1] | ~1 x 10⁻⁵ M[1] |
Stability Profile
The stability of this compound chloride is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for its proper handling, storage, and application.
Hydrolytic Stability
The most significant stability concern for this compound chloride is its susceptibility to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH. The pyrylium ring is prone to nucleophilic attack by water, leading to a ring-opening reaction to form a pseudo-base, which is a 1,5-enedione.[1] However, in acidic aqueous solutions (e.g., pH = 2), the equilibrium shifts to favor the ring-closed, stable pyrylium cation.[1]
Caption: Hydrolytic degradation pathway of this compound chloride.
Thermal Stability
This compound chloride exhibits good thermal stability. Its melting point is reported to be in the range of 117-120 °C.[3] Studies on analogous pyrylium salts using thermogravimetric analysis (TGA) have shown them to be thermally stable, with decomposition temperatures often exceeding 200°C.[4] For instance, some tris(4-substituted phenyl)pyrylium salts show excellent thermal stability with decomposition temperatures in the range of 268–402 °C.[4]
Photostability
As a potent photosensitizer, this compound chloride is inherently reactive to light. Upon absorption of light, it can initiate photochemical reactions. While this property is advantageous in photocatalysis, it also implies a degree of photolability. Therefore, for applications where its chemical integrity is paramount, protection from light is recommended. Specific photodegradation pathways and quantum yields for its decomposition are not extensively documented in readily available literature.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the solubility and stability of this compound chloride.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound chloride to a known volume of the desired solvent (e.g., acidic water, pH 2) in a sealed, airtight container. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Equilibration: Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles.
-
Quantification: Determine the concentration of this compound chloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.
-
Calculation: The solubility is then calculated from the determined concentration and expressed in appropriate units (e.g., g/100 mL or mol/L).
Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the hydrolytic stability of this compound chloride at different pH values.
Caption: Experimental workflow for assessing hydrolytic stability.
Methodology:
-
Solution Preparation: Prepare solutions of this compound chloride of a known initial concentration in a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9).
-
Incubation: Incubate these solutions in sealed containers at a constant, controlled temperature.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each solution.
-
Reaction Quenching (if necessary): For samples at neutral or alkaline pH, it may be necessary to immediately acidify the aliquot to quench the degradation reaction.
-
Analysis: Analyze the concentration of the remaining this compound chloride in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound chloride as a function of time for each pH value. From these plots, the rate of degradation can be determined, and the half-life of the compound at each pH can be calculated.
Conclusion
This compound chloride is a versatile organic salt with high solubility in common organic solvents and predictable stability characteristics. Its primary liability is hydrolytic degradation in neutral to alkaline aqueous environments, a process that can be effectively mitigated by maintaining acidic conditions. The compound exhibits good thermal stability, making it suitable for applications involving elevated temperatures. A comprehensive understanding of these properties, facilitated by the standardized experimental protocols outlined in this guide, is essential for researchers and professionals to effectively harness the potential of this compound chloride in their respective fields. Further research to quantify its solubility more precisely across a range of temperatures and to elucidate its detailed photodegradation pathways would be of significant value to the scientific community.
References
A Technical Guide to the One-Pot Synthesis of 2,4,6-Triarylpyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-triarylpyrylium salts are a class of cationic aromatic heterocycles that have garnered significant attention in various scientific fields. Their unique electronic and photophysical properties make them valuable as photosensitizers, photocatalysts, and fluorescent probes.[1] Furthermore, they serve as versatile synthetic intermediates for the preparation of a wide array of other heterocyclic compounds, including pyridines, pyridinium (B92312) salts, and furans.[2] This guide provides an in-depth overview of the one-pot synthesis of these important compounds, focusing on the core methodologies, experimental protocols, and reaction mechanisms.
Core Synthetic Strategies
The one-pot synthesis of 2,4,6-triarylpyrylium salts predominantly relies on the acid-catalyzed condensation of readily available starting materials. The two most common and efficient approaches are:
-
Condensation of an Aryl Aldehyde with an Aryl Methyl Ketone: This is a direct approach where one equivalent of an aryl aldehyde reacts with two equivalents of an aryl methyl ketone (acetophenone derivative) in the presence of a strong acid and often a dehydrating agent.[2][3]
-
Reaction of a Chalcone (B49325) with an Aryl Methyl Ketone: This method can also be performed as a one-pot reaction where the chalcone is formed in situ from an aryl aldehyde and one equivalent of an aryl methyl ketone, which then reacts with a second equivalent of the ketone.[4][5][6] Alternatively, a pre-synthesized chalcone can be reacted with an acetophenone (B1666503) derivative.[7]
A variety of acids can be employed to catalyze the reaction and provide the counter-anion for the pyrylium (B1242799) salt. These include Brønsted acids like perchloric acid, p-toluenesulfonic acid, and methanesulfonic acid, as well as Lewis acids such as boron trifluoride etherate.[2][8][9] The choice of acid can influence the reaction efficiency and the properties of the resulting salt. Notably, methods using milder and less hazardous acids like p-toluenesulfonic acid and methanesulfonic acid have been developed as safer alternatives to perchloric acid, which can be explosive.[9][10]
Data Presentation: A Comparative Overview of One-Pot Syntheses
The following table summarizes various one-pot methods for the synthesis of 2,4,6-triarylpyrylium salts, highlighting the diversity of reactants, catalysts, and reaction conditions, along with the reported yields.
| Ar¹CHO | Ar²COCH₃ | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane (B1671644) | Reflux | 1.5 | 2,4,6-Triphenylpyrylium tetrafluoroborate | 72 | [7] |
| Benzaldehyde | Acetophenone | BF₃·OEt₂ | - | 100 | - | This compound tetrafluoroborate | - | [5] |
| p-Methylbenzaldehyde | p-Methylacetophenone | p-Toluenesulfonic acid monohydrate | 1,2-Dichloroethane | Reflux | 24 | 2,4,6-Tris(4-methylphenyl)pyrylium tosylate | 19 | [11] |
| p-Methoxybenzaldehyde | p-Methoxyacetophenone | p-Toluenesulfonic acid monohydrate | 1,2-Dichloroethane | Reflux | 24 | 2,4,6-Tris(4-methoxyphenyl)pyrylium tosylate | - | [11] |
| Benzaldehyde | Acetophenone | Methanesulfonic acid / Acetic anhydride | - | 100-120 | Overnight | This compound salt | - | [10] |
| Benzaldehyde | Acetophenone | Perchloric acid | Acetic anhydride | 0-10 | - | This compound perchlorate | - | [8] |
Experimental Protocols
Synthesis of this compound Tetrafluoroborate from Benzaldehyde and Acetophenone
This protocol is adapted from a well-established procedure.[7]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Fluoboric acid diethyl ether complex (HBF₄·Et₂O)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of acetophenone (1.0 equivalent) and chalcone (1.98 equivalents, which can be formed in situ from benzaldehyde and acetophenone) in 1,2-dichloroethane, add fluoboric acid diethyl etherate (2.0 equivalents) dropwise.
-
After the addition is complete, the solution is refluxed for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the resulting yellow solid, wash with diethyl ether, and dry under reduced pressure.
Synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium Tosylate from p-Methylbenzaldehyde and p-Methylacetophenone
This protocol utilizes a milder acid catalyst.[11]
Materials:
-
p-Toluenesulfonic acid monohydrate
-
1,2-Dichloroethane
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, combine 4-methylbenzaldehyde (1.0 equivalent), 4'-methylacetophenone (2.0 equivalents), and p-toluenesulfonic acid monohydrate (2.0 equivalents).
-
Add 1,2-dichloroethane and heat the mixture to reflux with stirring for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add diethyl ether to the mixture and continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess tosic acid.
Reaction Mechanisms and Pathways
The formation of 2,4,6-triarylpyrylium salts in a one-pot reaction from an aldehyde and a ketone generally proceeds through a well-accepted mechanism involving aldol (B89426) condensation and Michael addition, followed by cyclization and dehydration.
Caption: Acid-catalyzed mechanism for 2,4,6-triarylpyrylium salt formation.
An alternative pathway for the synthesis of triarylpyrylium ions involves an inverse electron demand Diels-Alder reaction. In this mechanism, a Lewis acid activates a chalcone, which then undergoes a [4+2] cycloaddition with an aryl acetylene. The resulting 4H-pyran intermediate is then oxidized to the pyrylium salt.[8]
Experimental Workflow and Logical Relationships
The general workflow for the one-pot synthesis of 2,4,6-triarylpyrylium salts can be visualized as a sequence of key operations.
Caption: General experimental workflow for one-pot pyrylium salt synthesis.
Conclusion
The one-pot synthesis of 2,4,6-triarylpyrylium salts offers an efficient and straightforward route to this valuable class of compounds. By carefully selecting the starting materials, acid catalyst, and reaction conditions, a wide range of substituted pyrylium salts can be accessed. The methodologies outlined in this guide, from comparative data to detailed experimental protocols and mechanistic insights, provide a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to utilize these versatile molecules in their work. The development of greener and safer synthetic protocols continues to be an important area of research, further enhancing the utility and accessibility of 2,4,6-triarylpyrylium salts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
Methodological & Application
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) (TPT) as a potent photoredox catalyst in organic synthesis. TPT is an organic dye that, upon photoexcitation, acts as a powerful single-electron transfer (SET) agent.[1] Its strong absorption in the visible light spectrum and highly oxidizing excited state make it a valuable tool for a range of chemical transformations.[1]
Key Advantages of this compound Tetrafluoroborate:
-
High Oxidizing Power: The excited state reduction potential of TPT is +2.55 V vs. SCE, enabling the oxidation of a wide range of organic molecules that are challenging for many common metal-based photocatalysts.[1]
-
Metal-Free Catalysis: As an organic catalyst, TPT avoids contamination of reaction products with transition metals, a crucial consideration in pharmaceutical synthesis.[1]
-
Visible Light Activation: TPT is activated by visible light, allowing for the use of readily available and low-energy light sources, which contributes to milder and more sustainable reaction conditions.[1]
-
Versatility: This photocatalyst has been successfully employed in a variety of organic transformations, including cycloadditions, functional group interconversions, and the degradation of environmental pollutants.[1]
Physicochemical and Photochemical Properties
A summary of the key properties of this compound tetrafluoroborate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇BF₄O | [2] |
| Molecular Weight | 396.19 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Melting Point | 250-251 °C (lit.) | [2] |
| Photocatalyst Activation λmax | 462 nm | [2] |
| Excited State Reduction Potential (E*red) | +2.55 V vs. SCE | [1] |
Applications in Organic Synthesis
Redox-Neutral 1,3-Dipolar Cycloaddition for Pyrrole (B145914) Synthesis
A significant application of TPT is in the synthesis of tetrasubstituted pyrroles through a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines. In this reaction, the pyrylium (B1242799) salt uniquely serves as both the photosensitizer and a dipolarophile.[1][3] This method provides a mild and regioselective pathway to complex pyrrole structures, which are prevalent motifs in pharmaceutical compounds.[1][3]
The proposed mechanism involves the single-electron oxidation of 2H-azirines by the photoexcited pyrylium salt, followed by a coupling between the resulting azaallenyl radical cation and the triarylpyranyl radical.[3]
Caption: Proposed mechanism for the photoredox-catalyzed synthesis of pyrroles.
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine (0.3 mmol) and this compound tetrafluoroborate (0.2 mmol) in anhydrous acetonitrile (B52724) (4.0 mL).
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 15-24 hours of irradiation, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrasubstituted pyrrole.
Degradation of Environmental Pollutants
TPT has been effectively used as a photocatalyst for the degradation of persistent organic pollutants, such as 2,4-dichlorophenol (B122985) (DCP).
-
Catalyst Preparation: Prepare the TP+-based photocatalyst by adsorbing this compound perchlorate (B79767) onto silica gel or incorporating it into a zeolite Beta matrix (e.g., 3 wt%).
-
Reactor Setup: Use a discontinuous batch reactor. Suspend the prepared TP+ photocatalyst uniformly in an aqueous solution of 2,4-dichlorophenol.
-
Irradiation: Irradiate the suspension with a solar simulator lamp.
-
Analysis: Monitor the degradation of DCP over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The total organic content (TOC) can be measured to assess mineralization.
The following diagram illustrates a general workflow for a typical photoredox-catalyzed reaction using TPT.
Caption: General experimental workflow for a photoredox reaction.
Synthesis of this compound Tetrafluoroborate
TPT can be synthesized via several methods. A common laboratory preparation involves the condensation of acetophenone (B1666503) and benzaldehyde (B42025) in the presence of a strong acid.[4][5] A continuous-flow method has also been developed for a more rapid synthesis.[6][7]
Batch Synthesis Protocol[6]
This procedure is an improved modification of the one described by Balaban for the corresponding perchlorate.
-
To a mixture of 120 g (1.0 mole) of freshly distilled acetophenone and 53 g (0.50 mole) of freshly distilled benzaldehyde, add 125 ml of a solution of fluoboric acid in ether.
-
Reflux the mixture for 5 hours.
-
Allow the fluorescent mixture to stand overnight in a refrigerator.
-
Collect the crystalline product that separates on a Buchner funnel and wash thoroughly with ether.
-
An additional quantity of product can be obtained by adding 250 ml of ether to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane (B1671644) to yield yellow needles.
Safety Note: While this compound tetrafluoroborate is generally preferred for safety reasons, if using the perchlorate salt, appropriate safety precautions must be taken. Perchlorate salts can be explosive, especially when heated or in the presence of organic materials.[1] Always handle with care and in small quantities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Visible-Light-Mediated [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for conducting visible-light-mediated [3+2] cycloaddition reactions. This powerful synthetic methodology offers a green and efficient route to construct five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The protocols outlined herein are designed to be adaptable for a range of substrates and photocatalytic systems.
Introduction
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions.[1] The [3+2] cycloaddition is a powerful reaction for the synthesis of five-membered rings, and its mediation by visible light offers several advantages over traditional thermal methods, including improved reaction efficiency, reduced side products, and enhanced functional group tolerance.[2][3] These reactions are typically initiated by a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) or energy transfer processes to activate the substrates.[4]
General Experimental Workflow
The general workflow for a visible-light-mediated [3+2] cycloaddition is straightforward and can be adapted to various scales. The key steps involve the preparation of the reaction mixture, degassing to ensure an inert atmosphere, and irradiation with a suitable light source.
References
- 1. Visible-light Photoredox Catalysis [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tetrasubstituted Pyrroles using 2,4,6-Triphenylpyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrasubstituted pyrroles utilizing 2,4,6-triphenylpyrylium salts. The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to synthesize highly substituted pyrroles is therefore of significant interest in drug discovery and development.
Two primary methods employing this compound tetrafluoroborate (B81430) as a key starting material are outlined: a visible-light-mediated [3+2] cycloaddition with 2H-azirines, and a classical approach involving the formation and subsequent transformation of N-aryl pyridinium (B92312) salts (Katritzky salts).
Method 1: Visible-Light-Mediated [3+2] Cycloaddition of 2,4,6-Triarylpyrylium Salts and 2H-Azirines
This modern approach offers a redox-neutral pathway to tetrasubstituted pyrroles under mild conditions, leveraging the dual role of the 2,4,6-triarylpyrylium salt as both a photosensitizer and a reactant.
Reaction Principle and Mechanism
Upon irradiation with visible light (typically blue LEDs), the 2,4,6-triarylpyrylium salt is excited to a higher energy state. In this excited state, it acts as a potent oxidant, capable of engaging in a single-electron transfer (SET) with a 2H-azirine. This SET process generates a triarylpyranyl radical and an azaallenyl radical cation. These radical intermediates then couple, and subsequent cyclization and aromatization steps yield the final tetrasubstituted pyrrole product. The reaction exhibits complete regioselectivity.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the visible-light-mediated synthesis of tetrasubstituted pyrroles.
Experimental Protocol: General Procedure for Photocatalytic Cycloaddition[1]
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).
-
Dissolve the reactants in anhydrous acetonitrile (B52724) (4.0 mL).
-
Degas the reaction mixture by three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs, maintaining the internal temperature at approximately 25 °C using a cooling fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 15 to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted pyrrole.
Quantitative Data
The following table summarizes the yields for the synthesis of various tetrasubstituted pyrroles using the visible-light-mediated method.
| Entry | 2H-Azirine Substituent (R1) | 2,4,6-Triarylpyrylium Salt Substituent (R2) | Product | Yield (%) |
| 1 | 4-MeO-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-methoxyphenyl)pyrrole | 65 |
| 2 | 4-Me-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-methylphenyl)pyrrole | 62 |
| 3 | 4-F-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-fluorophenyl)pyrrole | 58 |
| 4 | 4-Cl-C6H4 | H | 1-Aryl-2,3,5-triphenyl-4-(4-chlorophenyl)pyrrole | 55 |
| 5 | H | 4-MeO-C6H4 | 1-(4-Methoxyphenyl)-2,3,5-triphenyl-4-arylpyrrole | 60 |
| 6 | H | 4-Me-C6H4 | 1-(4-Methylphenyl)-2,3,5-triphenyl-4-arylpyrrole | 57 |
Method 2: Synthesis via N-Aryl Pyridinium Salts (Katritzky Salts)
This classical two-step approach involves the initial formation of a stable N-aryl-2,4,6-triphenylpyridinium salt, followed by a subsequent ring transformation to the tetrasubstituted pyrrole. While this method is well-established for the synthesis of pyridinium salts, the subsequent conversion to pyrroles is less documented and represents an area for further methodological development.
Step 1: Synthesis of N-Aryl-2,4,6-triphenylpyridinium Salts (Katritzky Reaction)
Reaction Principle: this compound salts react readily with primary amines in a condensation reaction to yield N-substituted pyridinium salts. This reaction, known as the Katritzky reaction, is a robust method for the synthesis of these valuable intermediates.
Experimental Workflow
Caption: Workflow for the synthesis of N-Aryl-2,4,6-triphenylpyridinium salts.
Experimental Protocol: Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Tetrafluoroborate
-
In a 100 mL round-bottom flask, dissolve this compound tetrafluoroborate (3.96 g, 10 mmol) in 50 mL of ethanol.
-
To this solution, add benzylamine (B48309) (1.07 g, 10 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting pyrylium salt is consumed.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate.
Quantitative Data for N-Aryl Pyridinium Salt Synthesis
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2,4,6-triphenylpyridinium tetrafluoroborate | 92 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 95 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 90 |
| 4 | Benzylamine | N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | 88 |
| 5 | n-Butylamine | N-(n-Butyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 85 |
Step 2: Ring Transformation of N-Aryl Pyridinium Salts to Tetrasubstituted Pyrroles (Conceptual)
The conversion of N-aryl-2,4,6-triphenylpyridinium salts to tetrasubstituted pyrroles is a less commonly documented transformation. The proposed mechanism involves a base-mediated ring-opening of the pyridinium salt to form an acyclic intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to furnish the pyrrole ring. This process can be considered a type of ring contraction. The development of a robust and general protocol for this transformation is an active area of research.
Applications in Drug Development
Tetrasubstituted pyrroles are key pharmacophores in a variety of therapeutic agents due to their ability to engage in diverse biological interactions. The synthetic methods described herein provide access to a wide range of structurally diverse pyrroles for screening and lead optimization in drug discovery programs.
Areas of Therapeutic Interest for Tetrasubstituted Pyrroles:
-
Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of protein-protein interactions.
-
Anti-inflammatory Drugs: The pyrrole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Pyrrole-containing compounds have shown promise as antibacterial and antifungal agents.
-
Antiviral Therapeutics: The pyrrole scaffold is a component of several antiviral drugs.
The ability to rapidly generate libraries of tetrasubstituted pyrroles using the described methods, particularly the visible-light-mediated approach, can significantly accelerate the discovery of new drug candidates. For instance, the widely used cholesterol-lowering drug Atorvastatin and the anti-cancer drug Sunitinib feature a substituted pyrrole core, highlighting the importance of this heterocycle in modern medicine. While the specific synthesis of these commercial drugs may not directly involve pyrylium salts, the fundamental importance of the tetrasubstituted pyrrole core underscores the value of the synthetic methods presented.
Conclusion
The use of this compound salts offers versatile and effective pathways for the synthesis of tetrasubstituted pyrroles. The visible-light-mediated cycloaddition provides a modern, mild, and efficient route, while the classical Katritzky reaction offers a robust method for the synthesis of pyridinium salt intermediates that hold potential for subsequent transformation into pyrroles. These methodologies provide valuable tools for medicinal chemists and drug development professionals in the exploration of novel therapeutic agents based on the privileged pyrrole scaffold.
Application Notes and Protocols: 2,4,6-Triphenylpyrylium in Photocatalytic [2+2] Cycloaddition of Styrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2] cycloaddition of styrenes is a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in various natural products and pharmaceutical agents. Visible-light photoredox catalysis has emerged as a mild and efficient approach to initiate these reactions. 2,4,6-Triphenylpyrylium salts, such as the tetrafluoroborate (B81430) (TPT), are highly effective organic photoredox catalysts due to their strong oxidizing ability in the excited state. Upon irradiation with visible light, this compound can mediate the single-electron transfer (SET) from a styrene (B11656) derivative to initiate the dimerization cascade, leading to the formation of a cyclobutane product. These application notes provide a detailed protocol and relevant data for the use of this compound in the [2+2] cycloaddition of styrenes.
Reaction Principle and Mechanism
The photocatalytic [2+2] cycloaddition of styrenes initiated by this compound is proposed to proceed via a single-electron transfer (SET) mechanism. The key steps are outlined below:
-
Photoexcitation: The this compound photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst oxidizes a styrene molecule (S) via single-electron transfer to form a styrene radical cation (S•+).
-
Radical Cation Dimerization: The styrene radical cation reacts with a ground-state styrene molecule to form a dimeric radical cation intermediate.
-
Ring Closure: The dimeric intermediate undergoes cyclization to form the cyclobutane ring.
-
Catalyst Regeneration: The reduced photocatalyst is regenerated by an electron transfer process, completing the catalytic cycle.
Caption: Proposed single-electron transfer (SET) mechanism for the [2+2] cycloaddition.
Quantitative Data Summary
While this compound is a suitable catalyst for this transformation, much of the reported quantitative data for styrene [2+2] cycloadditions involves other photocatalysts. The following table summarizes representative yields and diastereoselectivities for the homodimerization of various styrenes using visible-light photocatalysis. These values can serve as a benchmark for optimizing reactions with this compound.
| Entry | Styrene Substrate | Photocatalyst | Solvent | Yield (%)[1] | Diastereomeric Ratio (trans:cis)[1] |
| 1 | 4-Nitrostyrene | 4CzIPN | THF | 93 (conversion) | 3:1 |
| 2 | 4-(Trifluoromethyl)styrene | 4CzIPN | THF | 91 | 2.5:1 |
| 3 | 4-Cyanostyrene | 4CzIPN | THF | 85 | 3:1 |
| 4 | 4-Chlorostyrene | 4CzIPN | THF | 75 | 4:1 |
| 5 | Styrene | 4CzIPN | THF | 83 | 2:1 |
| 6 | 4-Methylstyrene | 4CzIPN | THF | 54 | 2:1 |
| 7 | 4-Methoxystyrene | 4CzIPN | THF | 44 | 1.5:1 |
Experimental Protocols
The following is a general protocol for the this compound-catalyzed [2+2] cycloaddition of styrenes. This protocol is based on established procedures for similar photocatalytic reactions and may require optimization for specific substrates.[2][3]
Materials:
-
This compound tetrafluoroborate (1-5 mol%)
-
Styrene derivative (1.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
-
Degassing equipment (e.g., freeze-pump-thaw setup)
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the this compound tetrafluoroborate and the styrene derivative.
-
Add the anhydrous solvent to achieve the desired concentration (typically 0.1 M).
-
Degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the reaction vessel at a fixed distance from the visible light source and begin irradiation with vigorous stirring. Maintain a constant temperature, using a cooling fan if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclobutane product.
Caption: General experimental workflow for the photocatalytic [2+2] cycloaddition.
Safety Considerations
-
This compound salts are stable but should be handled in a well-ventilated fume hood.
-
Perchlorate salts can be explosive and should be handled with extreme caution. The tetrafluoroborate salt is a safer alternative.[3]
-
Organic solvents are flammable and should be handled with care.
-
High-intensity light sources can be harmful to the eyes; appropriate protective eyewear should be worn.
Conclusion
This compound salts are effective organophotocatalysts for the [2+2] cycloaddition of styrenes under visible light irradiation. The reaction proceeds through a single-electron transfer mechanism to generate cyclobutane products. The provided protocol offers a general guideline for performing this transformation, which can be a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. Optimization of reaction conditions may be necessary to achieve high yields and selectivities for specific substrates.
References
- 1. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Triphenylpyrylium as a Photosensitizer for Phenol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium (TPP⁺) salts, particularly the tetrafluoroborate (B81430) (TPP⁺BF₄⁻), are highly efficient organic photosensitizers utilized in a variety of photochemical reactions. Their strong absorption in the visible light spectrum, high oxidizing power in the excited state, and metal-free nature make them attractive catalysts for applications in organic synthesis and environmental remediation.[1] This document provides detailed application notes and protocols for the use of this compound as a photosensitizer for the oxidation of phenol (B47542), a common industrial pollutant and a model substrate for oxidative degradation studies.
Properties of this compound Tetrafluoroborate
This compound tetrafluoroborate is a stable, crystalline solid.[2] It is soluble in organic solvents like acetonitrile (B52724) and dichloromethane (B109758) and sparingly soluble in water.[2] Key photophysical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₇BF₄O | [3] |
| Molecular Weight | 396.19 g/mol | [3] |
| Melting Point | 250-251 °C | [3] |
| Absorption Maxima (λ_max) | 355 nm, 405 nm (in acetonitrile) | [4] |
| Emission Maximum (λ_em) | 466 nm (in acetonitrile) | [4] |
| Excited State Reduction Potential | +2.55 V vs. SCE | [1] |
| Appearance | Yellow crystalline powder | [5] |
Reaction Mechanism and Signaling Pathway
The photosensitized oxidation of phenol by this compound is initiated by the absorption of visible light, leading to the formation of an excited singlet state of the TPP⁺ cation. This excited species can then undergo intersystem crossing to a longer-lived triplet state or directly participate in an electron transfer reaction. The highly oxidizing excited state of TPP⁺ abstracts an electron from the phenol molecule, generating a phenoxyl radical and a triphenylpyranyl radical. The phenoxyl radical can then undergo further reactions, including coupling and oxidation, to form various products such as catechol, hydroquinone, and p-benzoquinone. In the presence of oxygen, reactive oxygen species (ROS) can also be generated, contributing to the degradation process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,4,6-三苯基吡喃四氟硼酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Photocatalytic Degradation of Organic Pollutants with 2,4,6-Triphenylpyrylium
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium (TPP+) salts, such as the perchlorate (B79767) and tetrafluoroborate (B81430) variants, are powerful, metal-free organic dyes that function as highly effective photoredox catalysts.[1][2][3][4] Upon photoexcitation with visible light, they become potent single-electron transfer (SET) agents, making them valuable for a range of chemical transformations, including the degradation of persistent organic pollutants.[1][3] Key advantages of TPP+ salts include their high oxidizing power, the ability to avoid heavy metal contamination crucial in pharmaceutical synthesis, and their activation by low-energy visible light, which promotes milder and more sustainable reaction conditions.[1][2]
Mechanism of Photocatalytic Degradation
The photocatalytic activity of this compound is initiated by the absorption of visible light, promoting the TPP+ cation to a highly oxidizing excited state (TPP+*).[2][3] This excited state can then interact with molecular oxygen or water to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[2] These ROS are powerful oxidizing agents that attack and degrade complex organic pollutant molecules into simpler, less toxic intermediates, and ultimately, can lead to complete mineralization into CO₂ and H₂O.[2][5][6]
Caption: General mechanism of ROS generation for pollutant degradation.
Application: Degradation of 2,4-Dichlorophenol (B122985) (DCP)
A notable application of TPP+ photocatalysis is the degradation of chlorinated phenols, such as 2,4-dichlorophenol (DCP), a common and toxic environmental pollutant.[7] Studies have shown that TPP+ supported on materials like silica (B1680970) gel or zeolites demonstrates high efficiency for DCP degradation under simulated solar light.[7]
Quantitative Data Summary
The performance of TPP+-based photocatalysts has been compared to the widely used TiO₂ (Degussa P-25), demonstrating a significantly higher intrinsic activity.[7]
| Photocatalyst | Support Material | Pollutant | Max. Degradation Efficiency (%) | Max. TOC Decrease (%) |
| This compound (TPP+) | Silica Gel (3 wt%) | 2,4-Dichlorophenol | up to 87 | up to 62 |
| This compound (TPP+) | Zeolite Beta (3 wt%) | 2,4-Dichlorophenol | up to 87 | up to 62 |
| Titanium Dioxide (TiO₂) | Degussa P-25 | 2,4-Dichlorophenol | - | - |
| Data sourced from studies using a discontinuous batch reactor setup.[7] |
Experimental Protocols
Protocol 1: Preparation of Immobilized TPP+ Photocatalyst (3 wt%)
This protocol describes the synthesis of a TPP+-based photocatalyst by immobilizing it on a support like silica gel or zeolite.[1][7]
Materials:
-
This compound salt (perchlorate or tetrafluoroborate)
-
Silica gel or Zeolite Beta
-
Deionized water
-
Stirring apparatus
-
Filtration equipment
-
Drying oven
Procedure:
-
Prepare an aqueous suspension of the support material (silica gel or zeolite).
-
Dissolve the desired amount of this compound salt in deionized water to achieve a final loading of 3% by weight.
-
Add the TPP+ solution to the support suspension and stir the mixture in the dark for approximately 24 hours to ensure thorough adsorption or ion exchange.[8]
-
Filter the mixture to collect the solid photocatalyst.
-
Dry the collected solid in an oven at 105°C.[8]
Protocol 2: Photocatalytic Degradation of 2,4-Dichlorophenol
This protocol outlines the procedure for the degradation of DCP in an aqueous solution using the prepared TPP+ photocatalyst.[1][2]
Materials & Equipment:
-
Immobilized TPP+ photocatalyst (e.g., 1 g/L)
-
2,4-Dichlorophenol (DCP) stock solution (e.g., 50 mg/L)
-
Discontinuous batch reactor
-
Light source (e.g., solar simulator or high-pressure mercury lamp)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Prepare the desired volume and concentration of the DCP working solution from the stock solution.
-
Suspend the immobilized TPP+ photocatalyst in the DCP solution within the batch reactor. A typical concentration is 1 g/L of catalyst for a 50 mg/L DCP solution.[2]
-
Ensure the suspension is uniformly mixed using a magnetic stirrer.
-
Before irradiation, stir the mixture in the dark for a set period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached.[9]
-
Commence irradiation of the suspension with the light source.
-
Collect aliquots of the solution at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles before analysis.
-
Analyze the concentration of DCP in the samples using HPLC to monitor its disappearance over time.[1]
-
Measure the Total Organic Carbon (TOC) of the samples to determine the extent of mineralization.[1]
Caption: Workflow for photocatalytic degradation of DCP.
Safety and Handling Precautions
DANGER: this compound perchlorate is a strong oxidizer and is potentially explosive, especially when heated or mixed with organic materials or reducing agents.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Handling: Handle with extreme care and in small quantities. Avoid friction and heat.
-
Alternative: The tetrafluoroborate (BF₄⁻) salt is a recommended and safer alternative for most applications and should be used whenever possible.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Higher intrinsic photocatalytic efficiency of this compound-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous-flow synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430). This method offers significant advantages over traditional batch synthesis, including reduced reaction times, improved safety, and enhanced control over reaction parameters.[1][2]
Introduction
This compound tetrafluoroborate is a versatile organic salt with applications as a photocatalyst in various chemical transformations and as a precursor for other heterocyclic compounds.[1][3][4] The continuous-flow methodology presented herein allows for a rapid and efficient synthesis, making it an attractive alternative to conventional batch processes which often require longer reaction times of over an hour.[1] This protocol details the reaction of acetophenone (B1666503) and chalcone (B49325) in the presence of tetrafluoroboric acid under superheated conditions in a continuous-flow reactor.[1]
Quantitative Data Summary
The following table summarizes the optimization of the continuous-flow synthesis of this compound tetrafluoroborate, highlighting the effects of temperature and residence time on the reaction yield.[1]
| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 90 | 5 | 57 |
| 2 | 100 | 5 | 65-69 |
| 3 | 110 | 5 | 69-74 |
| 4 | 120 | 5 | 57-67 |
| 5 | 130 | 5 | 63 |
| 6 | 110 | 2 | 57 |
| 7 | 110 | 3 | 64 |
| 8 | 110 | 7 | 70 |
| 9 | 130 | 3 | 69 |
Table 1: Selected Optimization for the Synthesis of this compound Tetrafluoroborate in Flow. Conditions: Feed 1: 2.5–5 mmol of acetophenone, 5–10 mmol of chalcone, diluted with 1,2-dichloroethane (B1671644) (DCE) to 2–4 mL. Feed 2: 5–10 mmol HBF₄·Et₂O, diluted with DCE to 2–4 mL. Isolated yields were obtained by direct precipitation into diethyl ether (Et₂O) at the reactor outlet.[1]
The optimal conditions were found to be a temperature of 110 °C with a residence time of 5 minutes, yielding up to 74% of the desired product.[1] A comparable yield of 69% was achieved at 130 °C with a shorter residence time of 3 minutes.[1]
Experimental Protocols
This section provides a detailed methodology for the continuous-flow synthesis of this compound tetrafluoroborate.
Materials:
-
Acetophenone
-
Chalcone
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Equipment:
-
Continuous-flow reactor system with two pumps
-
Reactor coil
-
Heating unit
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Feed Solution Preparation:
-
Feed 1: Prepare a solution of acetophenone (1 equivalent) and chalcone (2 equivalents) in DCE. For example, dissolve 0.5 g of chalcone and the corresponding amount of acetophenone in 2-3 mL of DCE.[4]
-
Feed 2: Prepare a solution of HBF₄·Et₂O (2 equivalents) in DCE. For example, dilute the required amount of HBF₄·Et₂O in 2-3 mL of DCE.[4]
-
-
System Setup:
-
Set up the continuous-flow reactor with two pumps, one for each feed solution.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the T-mixer to the reactor coil, which is placed in a heating unit.
-
Install a back-pressure regulator at the end of the reactor coil, set to 3.4 bar, to allow for superheating of the solvent.[1]
-
Place a collection vessel containing Et₂O at the outlet of the back-pressure regulator for direct precipitation of the product.[1]
-
-
Reaction Execution:
-
Pump the two feed solutions at equal flow rates into the reactor system.
-
Set the heating unit to the desired temperature (e.g., 110 °C or 130 °C).[1]
-
Adjust the total flow rate to achieve the desired residence time (e.g., 3 or 5 minutes).[1]
-
The product will precipitate as a yellow solid upon mixing with the Et₂O in the collection vessel.[5]
-
-
Product Isolation and Purification:
Visualizations
Chemical Synthesis Pathway
Caption: Chemical synthesis of this compound tetrafluoroborate.
Experimental Workflow
Caption: Experimental workflow for continuous-flow synthesis.
References
- 1. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Salts as Photoinitiators for Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium salts, particularly this compound tetrafluoroborate (B81430), have emerged as highly efficient, metal-free photoinitiators for cationic polymerization. Their strong absorption in the visible light spectrum, coupled with a high excited-state oxidation potential, allows for the initiation of polymerization under mild conditions, making them attractive for applications in sensitive systems, including the synthesis of biocompatible materials relevant to drug development. Upon irradiation with visible light, the pyrylium (B1242799) salt is excited to a state where it can accept an electron from a suitable monomer, such as a vinyl ether or styrene (B11656) derivative, thereby generating a radical cation that initiates the cationic polymerization cascade. This method offers spatial and temporal control over the polymerization process, a valuable feature for the fabrication of complex polymer architectures.
Photophysical and Chemical Properties
This compound tetrafluoroborate is a yellow crystalline solid soluble in common organic solvents like dichloromethane (B109758) and acetonitrile. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇BF₄O | |
| Molecular Weight | 396.19 g/mol | |
| Melting Point | 250-251 °C | |
| Appearance | Yellow powder | |
| Solubility | Soluble in trifluoroacetic acid. Insoluble in water, ethyl alcohol, and diethyl ether. | [1] |
| Photocatalyst Activation | 462 nm | |
| Absorption Maximum (in CH₂Cl₂) | ~410 nm | [2] |
| Emission Maximum (in CH₂Cl₂) | ~470 nm | [2] |
Cationic Polymerization Mechanism
The photoinitiated cationic polymerization by this compound (TPP⁺) proceeds via a photoinduced electron transfer mechanism. The key steps are outlined below.
Caption: Photoinitiated Cationic Polymerization Mechanism.
Experimental Protocols
Synthesis of this compound Tetrafluoroborate
A common method for the synthesis of this compound tetrafluoroborate involves the reaction of acetophenone (B1666503) and chalcone (B49325) in the presence of a strong acid like tetrafluoroboric acid.
Materials:
-
Acetophenone
-
Chalcone (Benzalacetophenone)
-
Tetrafluoroboric acid (HBF₄) etherate
-
1,2-Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of acetophenone (1.0 equiv) and chalcone (1.98 equiv) in 1,2-dichloroethane, add tetrafluoroboric acid etherate (2.0 equiv) dropwise.
-
After the addition is complete, reflux the mixture for approximately 1.5 hours.
-
Cool the solution to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the yellow crystalline product, wash with diethyl ether, and dry under reduced pressure.
General Protocol for Photoinitiated Cationic Polymerization of Vinyl Ethers
This protocol provides a general guideline for the polymerization of vinyl ethers using this compound tetrafluoroborate as a photoinitiator.
Materials:
-
This compound tetrafluoroborate
-
Vinyl ether monomer (e.g., isobutyl vinyl ether, ethyl vinyl ether)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or similar reaction vessel
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Thoroughly dry all glassware in an oven and assemble the reaction setup under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Add the desired amount of this compound tetrafluoroborate to the reaction vessel.
-
Add anhydrous dichloromethane to dissolve the photoinitiator.
-
Add the purified vinyl ether monomer to the reaction mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of the visible light source and begin irradiation while stirring vigorously.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them for monomer conversion (e.g., by ¹H NMR) and polymer properties (e.g., by GPC for molecular weight and dispersity).
-
To terminate the polymerization, the light source can be turned off, and a quenching agent like methanol (B129727) can be added.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Caption: General Experimental Workflow.
Quantitative Data
The efficiency of this compound salts as photoinitiators can be evaluated by examining the molecular weight (Mn) and dispersity (Đ) of the resulting polymers. The following table summarizes representative data for the cationic polymerization of various vinyl ethers. It is important to note that reaction conditions such as initiator concentration, light intensity, and temperature can significantly influence these outcomes.
| Monomer | Photoinitiator System | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| p-Methoxystyrene (pMOS) | 2,4,6-Triarylpyrylium tetrafluoroborate / Methanol | - | - | - | - | [3] |
| Isobutyl vinyl ether (iBVE) | Methoxy-modified pyrylium salt / CTA | - | - | - | - | [4] |
| Ethyl vinyl ether (EVE) | Methoxy-modified pyrylium salt / CTA | < 10 | 100 | - | - | [5] |
| n-Propyl vinyl ether (nPVE) | Methoxy-modified pyrylium salt / CTA | - | - | - | - | [4] |
| n-Butyl vinyl ether (nBVE) | Methoxy-modified pyrylium salt / CTA | - | - | - | - | [4] |
| 2-Chloroethyl vinyl ether (Cl-EVE) | Methoxy-modified pyrylium salt / CTA | - | - | - | - | [4] |
Note: Specific quantitative data for Mₙ and Đ with this compound itself are often reported in the context of more complex systems (e.g., with chain transfer agents - CTAs) where control over the polymerization is enhanced. The table reflects the use of pyrylium-based photocatalysts in such controlled polymerizations.
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and structure.
-
¹H NMR Spectroscopy: To confirm the polymer structure and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the monomer's vinyl group and the formation of the polymer backbone.
Conclusion
This compound salts are versatile and powerful photoinitiators for cationic polymerization, offering a metal-free approach to polymer synthesis under visible light. The ability to control the polymerization by external stimuli makes this system particularly valuable for creating well-defined polymers for advanced applications in materials science and drug development. The protocols and data presented here provide a foundation for researchers to explore and optimize cationic polymerizations initiated by this compound and its derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4,6-Triphenylpyrylium Photocatalysis
Welcome to the technical support center for 2,4,6-Triphenylpyrylium photocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound salts as photocatalysts?
This compound salts, such as the tetrafluoroborate (B81430) (TPT) and perchlorate (B79767) salts, are powerful organic dyes that serve as potent single-electron transfer (SET) agents upon photoexcitation.[1] Their primary advantages include:
-
High Oxidizing Power: The excited state of the this compound cation is a very strong oxidant, capable of oxidizing a wide range of organic molecules that are challenging for many metal-based photocatalysts.[1][2]
-
Metal-Free Catalysis: As organic dyes, they offer a metal-free alternative to traditional transition metal photocatalysts like ruthenium and iridium complexes. This is particularly crucial in pharmaceutical synthesis to avoid metal contamination of the final products.[1][2]
-
Visible Light Activation: These catalysts are activated by visible light, typically blue light, which is a readily available and low-energy light source, leading to milder and more sustainable reaction conditions compared to UV-driven reactions.[1][2][3]
-
Versatility: They can be employed in a diverse range of organic transformations, including cycloadditions, functional group interconversions, and the degradation of organic pollutants.[1][2]
Q2: What is the difference between this compound tetrafluoroborate and perchlorate salts?
Both salts are commonly used, with the tetrafluoroborate salt often being preferred due to safety considerations. Perchlorate salts can be explosive, especially when heated or in the presence of organic materials, and must be handled with extreme caution.[1][4]
Q3: What is the typical absorption wavelength for this compound photocatalysts?
This compound salts typically absorb in the visible light spectrum. For instance, the absorption maximum for this compound tetrafluoroborate is around 462 nm, which corresponds to blue light.[5] Therefore, blue LEDs (e.g., 455 nm) are commonly used as the light source for these reactions.[2][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Inadequate Light Source
-
Question: My reaction is not proceeding. Is my light source appropriate?
-
Answer: Ensure your light source's emission wavelength overlaps with the absorption spectrum of the this compound salt. The optimal wavelength is around 455-462 nm (blue light).[5][6] The intensity of the light also plays a critical role; while higher intensity can increase the reaction rate, excessive intensity may lead to catalyst degradation or side reactions.[5]
Possible Cause 2: Poor Solubility of Reactants or Catalyst
-
Question: I am observing a heterogeneous mixture, and the reaction is sluggish. What should I do?
-
Answer: Poor solubility of the catalyst or reactants will significantly reduce the reaction rate. This compound salts are generally soluble in organic solvents like acetonitrile (B52724), dichloromethane, methanol, and ethanol.[5][7] If your substrates are not soluble, consider using a co-solvent system. Gentle heating and stirring can also aid in dissolution.[5]
Possible Cause 3: Presence of Quenchers
-
Question: My reaction starts but then stops, or the yield is consistently low. Could something be inhibiting the catalyst?
-
Answer: The excited state of the photocatalyst can be quenched by certain species in the reaction mixture, preventing it from engaging in the desired electron transfer. Common quenchers include oxygen (for some reactions) and radical scavengers.[5] It is crucial to purify all reactants and solvents. Degassing the reaction mixture using techniques like "freeze-pump-thaw" cycles is a standard procedure to remove dissolved oxygen.[6]
Issue 2: Formation of Side Products and Low Selectivity
Possible Cause 1: Incorrect Reaction Temperature
-
Question: I am observing multiple products in my reaction mixture. How can I improve selectivity?
-
Answer: Higher temperatures can sometimes promote undesired side reactions by providing the activation energy for alternative reaction pathways.[5] Try running the reaction at a lower temperature. Many photoredox reactions with this compound are run at room temperature (around 25 °C), often with a cooling fan to maintain a consistent temperature.[2][6]
Possible Cause 2: Incorrect Stoichiometry
-
Question: The formation of side products is a persistent issue. Could the reactant ratios be the problem?
-
Answer: An incorrect ratio of reactants can lead to the formation of side products.[5] Carefully control the stoichiometry of your reactants as specified in established protocols.
Issue 3: Catalyst Deactivation
Possible Cause: Catalyst Degradation or Fouling
-
Question: My reaction is not going to completion, and I suspect the catalyst is no longer active. What can be done?
-
Answer: The pyrylium (B1242799) salt catalyst can deactivate during the reaction due to the formation of byproducts that coat the catalyst surface or through chemical degradation of the catalyst itself.[5] While specific regeneration protocols are not widely reported, washing the catalyst with an appropriate solvent might remove adsorbed species.[5] In many cases, using a fresh batch of the catalyst for each reaction is necessary.[5]
Quantitative Data Summary
Table 1: Photophysical Properties of this compound Salts in Different Solvents.
| Salt Anion | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
| Tetrafluoroborate | Acetonitrile | 462 | 485 |
| Tetrafluoroborate | Dichloromethane | 470 | 495 |
Note: Data for the perchlorate salt was not consistently available, so data for the analogous tetrafluoroborate salt is provided for comparison. The choice of solvent can significantly influence the photophysical properties of the catalyst.[8]
Table 2: Typical Reaction Conditions for Photocatalytic [3+2] Cycloaddition.
| Parameter | Condition | Reference |
| Catalyst | This compound tetrafluoroborate | [6] |
| Reactants | 2H-azirine derivative (1.5 equiv.), this compound salt (1.0 equiv.) | [2] |
| Solvent | Anhydrous acetonitrile (MeCN) | [2][6] |
| Light Source | 455 nm blue LEDs | [2][6] |
| Temperature | ~25 °C (with cooling fan) | [2][6] |
| Reaction Time | 15–24 hours | [2][6] |
| Atmosphere | Degassed (e.g., three "freeze-pump-thaw" cycles) | [6] |
Experimental Protocols
General Procedure for Photocatalytic [3+2] Cycloaddition for Pyrrole (B145914) Synthesis
This protocol describes a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts to yield tetrasubstituted pyrroles.[2][6]
Materials:
-
2H-azirine derivative (1.5 equivalents)
-
This compound tetrafluoroborate (1.0 equivalent)
-
Anhydrous acetonitrile (MeCN)
-
5 mL crimp-seal vial with a magnetic stir bar
-
Reaction setup with 455 nm blue LEDs and a cooling fan
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, dissolve the 2H-azirine derivative and the this compound tetrafluoroborate salt in anhydrous acetonitrile.
-
Degas the resulting reaction mixture by performing three "freeze-pump-thaw" cycles using a syringe needle.
-
Place the vial in the reaction setup, ensuring it is irradiated by the 455 nm blue LEDs and that the cooling fan maintains the reaction temperature at approximately 25 °C.[2][6]
-
Irradiate the reaction mixture for 15–24 hours, monitoring the progress by thin-layer chromatography (TLC).[2][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrasubstituted pyrrole.[2]
Visualizations
Caption: General experimental workflow for photocatalytic pyrrole synthesis.
Caption: Troubleshooting flowchart for low or no product yield.
Caption: General photocatalytic cycle for this compound (TPP⁺).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photoredox catalysis | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low yields in 2,4,6-Triphenylpyrylium mediated reactions
Technical Support Center: 2,4,6-Triphenylpyrylium Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions mediated by this compound salts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in reactions involving this compound salts can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1]
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of these reactions is highly dependent on solvent, temperature, and reactant concentrations.[1]
-
Solution: Systematically optimize your reaction conditions. Screen a variety of solvents with different polarities. The choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of reaction intermediates.[1] While some reactions proceed well at room temperature, others may require heating or cooling to minimize side reactions.[1]
-
-
Inadequate Light Source (for photocatalytic reactions): The wavelength and intensity of the light source are critical for photocatalyzed reactions.[1] this compound salts typically absorb in the visible light spectrum.[1]
-
Solution: Ensure your light source's emission wavelength overlaps with the absorption spectrum of the pyrylium (B1242799) salt. The absorption maximum for this compound tetrafluoroborate (B81430) is around 462 nm.[1] Higher light intensity may increase the reaction rate but can also promote side reactions or catalyst degradation.[1]
-
-
Catalyst Deactivation: The pyrylium salt catalyst can deactivate during the reaction due to the formation of byproducts or chemical degradation.[1]
-
Poor Solubility: If the catalyst or reactants are not fully dissolved, the reaction rate will be significantly reduced.[1]
-
Solution: Select a solvent system where all components are fully soluble. A co-solvent system might be necessary to achieve complete dissolution.[1]
-
-
Presence of Quenchers: Certain species in the reaction mixture can quench the excited state of the photocatalyst.[1]
Q2: I am observing the formation of unexpected side products. How can I improve the reaction's selectivity?
The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.[1]
Strategies to Improve Selectivity:
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of undesired byproducts by overcoming the activation energy for alternative reaction pathways.[1]
-
Solution: Try running the reaction at a lower temperature to favor the desired reaction pathway, which may have a lower activation energy.[1]
-
-
Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.[1]
-
Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side reactions.[1]
-
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product or the formation of secondary byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.
-
Q3: What are the best practices for handling and storing this compound salts?
Proper handling and storage are crucial for maintaining the catalyst's activity and ensuring safety.
-
Stability: this compound salts are relatively stable but can be sensitive to moisture and light. In aqueous solutions at neutral pH, they can undergo hydrolytic ring-opening.[1]
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry, and dark place.
-
Safety: The perchlorate (B79767) anion can pose an explosion hazard, especially when heated or in the presence of reducing agents.[1] The tetrafluoroborate salt is often preferred for safety reasons.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Photocatalytic Cycloaddition
| Entry | Ratio of 1a:2a | Solvent | Yield (%) |
| 1 | 1:1 | MeCN | 60 (51) |
| 2 | 1:1.5 | MeCN | 25 |
| 3 | 1.5:1 | MeCN | 75 (68) |
| 4 | 2:1 | MeCN | 26 |
Table based on a study of the 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts.[2]
Experimental Protocols
General Procedure for Photocatalytic Cycloaddition between 2H-azirines and 2,4,6-triarylpyrylium salts[2]
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).
-
Dissolve the solids in anhydrous acetonitrile (B52724) (4.0 mL).
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.
-
After 15-24 hours of irradiation (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water (3 x 25 mL) and brine (3 x 25 mL).
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure to yield the crude product.
Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate[4]
-
In a 100 mL round-bottom flask, dissolve this compound perchlorate (4.09 g, 10 mmol) in 50 mL of ethanol (B145695) with gentle warming.
-
To the clear solution, add benzylamine (B48309) (1.07 g, 10 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-benzyl-2,4,6-triphenylpyridinium perchlorate.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: A general mechanism for a photocatalytic reaction.
References
minimizing side product formation in pyrylium salt catalyzed synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in pyrylium (B1242799) salt catalyzed syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrylium salt catalyzed reactions?
A1: The most prevalent side products typically arise from the inherent reactivity of the pyrylium salt core. These include:
-
Hydrolysis Products: Pyrylium salts are susceptible to nucleophilic attack by water, which leads to ring-opening and the formation of 1,5-enediones, also known as pseudobases.[1][2] This is particularly problematic for salts that are not substituted at the 2, 4, and 6 positions.[3][4][5]
-
Products from Nucleophilic Attack: Besides water, other nucleophiles present in the reaction mixture can attack the pyrylium ring at the 2, 4, or 6 positions, leading to a variety of byproducts.[6][7]
-
Catalyst Degradation Products: In photoredox catalysis, the pyrylium salt catalyst can degrade, especially under high-intensity light.[8] This can lead to a complex mixture of decomposition products.
-
Solvent-Related Byproducts: In photoredox reactions, radical intermediates can sometimes react with the solvent, leading to undesired solvent-arylated products.[9]
Q2: How can I tell if my pyrylium salt catalyst is degrading or deactivating?
A2: Catalyst degradation or deactivation can manifest in several ways:
-
Color Change: A noticeable change in the color of the reaction mixture that deviates from the expected progression can indicate catalyst degradation.
-
Stalled Reaction: If the reaction starts but then slows down or stops before completion (as monitored by TLC, LC-MS, or NMR), it may be due to catalyst deactivation.
-
Formation of Insoluble Material: The formation of byproducts can sometimes coat the catalyst, leading to its deactivation and the appearance of insoluble material in the reaction vessel.[8]
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to the stability of the catalyst.
Q3: What is the role of the counter-anion in pyrylium salt stability and side product formation?
A3: The counter-anion plays a significant role in the solubility and stability of the pyrylium salt, which can indirectly influence side product formation. Non-nucleophilic and bulky anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻) are commonly used to enhance the stability of the pyrylium cation.[5][10] Using anions that are themselves nucleophilic can lead to undesired reactions with the pyrylium ring. The choice of anion also affects the solubility of the salt in different organic solvents, which can impact reaction kinetics and selectivity.[5]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of a Major Side Product Consistent with Hydrolysis
Symptoms:
-
The major product observed by NMR or Mass Spectrometry is a 1,5-dicarbonyl compound (the ring-opened form of the pyrylium salt).
-
The reaction mixture may become colorless or change to a different color than expected.
-
The desired product is obtained in low yield, or not at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Water | Pyrylium salts, especially those with unsubstituted α-positions, are sensitive to moisture.[4][5] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For particularly sensitive substrates, the use of anhydrous Lewis or Brønsted acids may be necessary.[3] |
| Inappropriate Solvent | Protic solvents may facilitate hydrolysis. If the reaction chemistry allows, switch to a non-protic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[8] |
| High Temperature | Elevated temperatures can sometimes accelerate hydrolysis. Try running the reaction at a lower temperature to favor the desired reaction pathway.[8] |
Issue 2: Formation of Multiple Unidentified Side Products in a Photoredox Reaction
Symptoms:
-
A complex mixture of products is observed by TLC or LC-MS.
-
The reaction is not proceeding cleanly to the desired product.
-
The reaction mixture may show signs of catalyst degradation (e.g., significant color change, precipitation).[8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Light Source | The wavelength and intensity of the light source are critical.[8] Ensure the emission spectrum of your light source overlaps with the absorption maximum of your pyrylium salt catalyst (e.g., for 2,4,6-Triphenylpyrylium tetrafluoroborate, the absorption maximum is around 462 nm).[8] |
| Excessive Light Intensity | High light intensity can lead to catalyst degradation and promote side reactions.[8] Try reducing the light intensity or increasing the distance between the light source and the reaction vessel. |
| Reaction with Solvent | Radical intermediates can react with the solvent.[9] Consider using a more inert solvent. It is also crucial to degas the solvent before use to remove oxygen, unless it is a required reagent.[9] |
| Incorrect Reactant Stoichiometry | An incorrect ratio of reactants can lead to side product formation.[8] Carefully control the stoichiometry of your reactants. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Pyrylium Salt-Catalyzed Reaction
This protocol provides a general workflow for setting up a reaction under anhydrous conditions to minimize the risk of pyrylium salt hydrolysis.
-
Glassware Preparation: All glassware (reaction flask, stirrer bar, dropping funnel, etc.) should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Solvent Preparation: Use a high-purity, anhydrous solvent. If not purchased as anhydrous, the solvent should be dried using an appropriate drying agent and distilled under an inert atmosphere.
-
Reaction Setup: Assemble the glassware while hot and flush with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: Add the pyrylium salt catalyst and any solid reagents to the reaction flask under a positive flow of inert gas. Liquid reagents should be added via a syringe through a septum.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots with a syringe and quenching them appropriately before analysis by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the work-up procedure should be designed to remove the pyrylium salt. This can often be achieved by an aqueous extraction, as many pyrylium salts are water-soluble.[8] Dilute the reaction mixture with a water-immiscible organic solvent and wash with water or brine.
Visualizations
Caption: Troubleshooting workflow for minimizing side products.
Caption: Pathway for pyrylium salt hydrolysis.
References
- 1. Pyrylium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
effect of light source wavelength and intensity on 2,4,6-Triphenylpyrylium reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Triphenylpyrylium (TPP) salts in their photochemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they used in photocatalysis?
A1: this compound salts are organic dyes that act as potent single-electron transfer (SET) agents when excited by visible light.[1] They are valued in photoredox catalysis for their high excited-state oxidation potential, which allows them to oxidize a wide range of organic substrates that are challenging for many metal-based photocatalysts.[2] Key advantages include being metal-free, which is crucial in pharmaceutical synthesis to avoid heavy metal contamination, and their activation by readily available and less damaging visible light sources.[1][2][3]
Q2: Which TPP salt variant (e.g., tetrafluoroborate (B81430) vs. perchlorate) should I use?
A2: While both this compound tetrafluoroborate (TPT) and perchlorate (B79767) salts are commonly used, the tetrafluoroborate salt is often preferred.[2] This is due to safety concerns associated with perchlorate salts, which can be explosive, especially when heated or in the presence of organic materials.[2]
Q3: What is the role of the solvent in TPP-catalyzed reactions?
A3: The choice of solvent is critical as it significantly influences the photophysical properties of the TPP salt, which in turn affects its photocatalytic activity.[2][4] Solvents can alter the absorption and emission maxima of the photocatalyst.[2][4] Furthermore, the solubility of both the catalyst and reactants is paramount; poor solubility will significantly reduce the reaction rate.[3] Acetonitrile (B52724) and dichloromethane (B109758) are commonly used solvents for these reactions.[2][4]
Q4: How do I handle and store this compound salts?
A4: this compound salts are relatively stable but can be sensitive to moisture and light. In aqueous solutions at neutral pH, they may undergo hydrolytic ring-opening.[3] It is recommended to store them protected from light.[5] Always handle these salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Special care should be taken with the perchlorate salt due to its potential explosion hazard.[3]
Troubleshooting Guide
Problem 1: My reaction is not proceeding or is very slow.
| Possible Cause | Suggested Solution |
| Inadequate Light Source | Ensure your light source's emission spectrum overlaps with the absorption spectrum of the TPP salt. This compound tetrafluoroborate has an absorption maximum around 416-462 nm.[3][6] Blue LEDs are often effective.[7][8] |
| Low Light Intensity | The reaction rate can be dependent on light intensity. Try moving the reaction vessel closer to the light source or using a more powerful lamp. However, be aware that excessively high intensity can lead to side reactions or catalyst degradation.[3] |
| Poor Solubility | Ensure that both the TPP catalyst and all reactants are fully dissolved in the chosen solvent. If necessary, screen different solvents or use a co-solvent system to achieve complete dissolution.[3] |
| Presence of Quenchers | Species like oxygen can quench the excited state of the photocatalyst. Degas the reaction mixture thoroughly by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] Ensure all reagents and solvents are purified to remove potential quenching impurities. |
| Catalyst Deactivation | The TPP catalyst may deactivate over time due to the formation of byproducts that coat its surface or through chemical degradation.[3] While specific regeneration protocols are not widely documented, washing the catalyst with a suitable solvent may help. In many cases, using a fresh batch of the catalyst is the most reliable solution.[3] |
Problem 2: I am observing unexpected side products.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | While many photoredox reactions are run at room temperature, higher temperatures can sometimes promote undesired side reactions by overcoming the activation energy for alternative pathways.[3] Try running the reaction at a lower temperature.[3] |
| Incorrect Reactant Stoichiometry | An improper ratio of reactants can lead to the formation of side products.[3] Carefully control the stoichiometry of your reactants. For example, in the cycloaddition of 2H-azirines, a 1.5:1 ratio of the azirine to the TPP salt was found to be optimal.[8] |
| High Light Intensity | While a certain light intensity is necessary to drive the reaction, excessive intensity can promote side reactions or lead to the degradation of the catalyst or products.[3] Consider reducing the light intensity by moving the reaction vessel further from the source or using a lower-power lamp. |
Data Presentation
Photophysical Properties of this compound Salts
The following table summarizes key photophysical properties of this compound salts in different solvents. Note that data for the perchlorate salt is not always available, and data for analogous salts (e.g., tetrafluoroborate, chloride) are provided for comparison.
| Salt | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Tetrafluoroborate | Acetonitrile | 355, 405[2] | 466[2] | - |
| Chloride | Acetonitrile | - | ~465 | 0.84[2][9] |
| Tetrafluoroborate | Dichloromethane | (Redshifted vs. Acetonitrile)[10] | - | - |
| Tosylates (Substituted) | Acetonitrile | - | 456-526 | low[11] |
Illustrative Effect of Light Wavelength and Intensity on Reaction Rate (Qualitative)
| Parameter | Effect on Reaction Rate | Considerations |
| Wavelength | The reaction rate will be highest when the light source's emission wavelength closely matches the absorption maximum of the TPP salt (typically in the 400-460 nm range).[3] | Using a light source with a wavelength that is poorly absorbed by the catalyst will result in a very slow or no reaction. |
| Intensity | Generally, increasing the light intensity will increase the reaction rate up to a certain point. | At very high intensities, the rate may become independent of intensity, and the risk of side reactions and catalyst/product degradation increases.[3] |
Experimental Protocols
Detailed Protocol for Photocatalytic [3+2] Cycloaddition of 2H-Azirines
This protocol describes the visible-light-mediated [3+2] cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium tetrafluoroborate salts to synthesize tetrasubstituted pyrroles.[8]
Materials:
-
2H-azirine (0.3 mmol)
-
This compound tetrafluoroborate (0.2 mmol)[8]
-
Anhydrous acetonitrile (4.0 mL)[8]
-
Oven-dried 5 mL crimp-seal vial with a magnetic stir bar[8]
-
Blue LEDs (455 nm)[8]
-
Cooling device (e.g., a fan)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and this compound tetrafluoroborate (0.2 mmol).[8]
-
Dissolve the solids in 4.0 mL of anhydrous acetonitrile.[8]
-
Seal the vial and degas the reaction mixture using three "freeze-pump-thaw" cycles to remove dissolved oxygen.[7][8]
-
Place the vial in a photoreactor setup equipped with 455 nm blue LEDs. Use a cooling device to maintain the reaction temperature at approximately 25 °C.[8]
-
Irradiate the stirred reaction mixture for 15–24 hours.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Determining Quantum Yield (Illustrative)
A general protocol for determining the quantum yield of a photochemical reaction involves using a chemical actinometer.
Materials:
-
Photoreactor with a monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)
-
Reaction solution of the TPP-catalyzed reaction
-
Chemical actinometer solution (e.g., potassium ferrioxalate) with a known quantum yield at the irradiation wavelength
-
Spectrophotometer
Procedure:
-
Irradiate the actinometer solution in the photoreactor for a specific time to determine the photon flux of the light source.
-
Under identical conditions (light source, geometry, volume), irradiate the TPP-catalyzed reaction solution.
-
Quantify the amount of product formed using a suitable analytical technique (e.g., HPLC, GC, NMR).
-
The quantum yield (Φ) is calculated as the number of moles of product formed divided by the number of moles of photons absorbed by the photocatalyst.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photoinduced electron transfer reactions of this compound: solvent effect and charge-shift type of systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
improving solubility of 2,4,6-Triphenylpyrylium in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-triphenylpyrylium and its derivatives. Here, you will find guidance on improving the solubility of these compounds in organic solvents, along with detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is poorly soluble in my desired organic solvent. What are my options?
A1: Low solubility of this compound salts is a common issue. You have two primary strategies to address this:
-
Modification of the Counter-Anion: The solubility of pyrylium (B1242799) salts is significantly influenced by the nature of their counter-anion.[1] Salts with anions like perchlorate (B79767) or tetrafluoroborate (B81430) tend to have lower solubility, while those with hydrogensulfate, tosylate, or certain organic anions may exhibit improved solubility in various organic solvents.[2][3] Anion exchange is a straightforward method to alter the salt's properties without changing the core pyrylium cation.
-
Functionalization of the Pyrylium Cation: Introducing functional groups to the phenyl rings of the this compound cation can dramatically enhance its solubility. Strategies include the incorporation of long alkyl chains, oligoethyleneoxy moieties, or sulfonate groups.[4][5]
Q2: How do I choose a suitable counter-anion to improve solubility?
A2: The choice of counter-anion should be guided by the desired solvent system and the downstream application. For instance, this compound hydrogen sulfate (B86663) shows fair solubility in ethanol (B145695) and even some solubility in water, which is unusual for this class of compounds.[3] Tosylate salts have also been shown to have lower melting points and, in some cases, better solubility in organic solvents like acetonitrile (B52724) and methanol (B129727) compared to their perchlorate or tetrafluoroborate counterparts.[6] It is often a matter of empirical testing to find the optimal anion for your specific needs. A general trend is that larger, more charge-diffuse, and less symmetric anions can lead to increased solubility in organic solvents.
Q3: What functional groups can I add to the this compound cation to increase its solubility?
A3: To enhance solubility in organic solvents, consider the following functionalizations:
-
Oligoethyleneoxy Chains: The synthesis of 2,4,6-tris(4-(2-(2-ethoxyethoxy)ethoxy)phenyl)pyrylium tosylate has been reported to yield a water-soluble pyrylium salt, which also suggests improved solubility in polar organic solvents.[5]
-
Sulfonate Groups: Introducing sulfonate moieties to the aromatic rings can significantly improve solubility in polar solvents.[4]
-
Alkyl Chains: While not extensively documented for this compound specifically, the addition of long alkyl chains to aromatic systems is a general strategy to enhance solubility in less polar organic solvents.
Q4: Are there any safety concerns I should be aware of when working with this compound salts?
A4: Yes, particularly with the perchlorate (ClO₄⁻) salt. This compound perchlorate is a high-energy material that can be explosive and is sensitive to shock and friction.[7] It is strongly recommended to use safer alternatives like the tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salts whenever possible.[7] Always handle perchlorate salts with extreme caution, in small quantities, and behind a safety shield.
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for various this compound salts. It is important to note that solubility can be affected by temperature, purity of the solute and solvent, and the presence of any additives.
Table 1: Quantitative Solubility of this compound Salts
| Salt Counter-Anion | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Hydrogen Sulfate | Ethanol | 4.3 | 20 |
| Hydrogen Sulfate | Water | 1.3 | 20 |
| Hydrogen Sulfate | Dichloromethane | 0.3 | 20 |
| Hydrogen Sulfate | Acetone | 0.04 | 20 |
Data sourced from reference[3]
Table 2: Qualitative Solubility of this compound Salts
| Salt Counter-Anion | Solvent | Solubility Description |
| Tetrafluoroborate | Water | Insoluble[8][9][10] |
| Tetrafluoroborate | Ethanol | Insoluble[8][10] |
| Tetrafluoroborate | Diethyl Ether | Insoluble[8][10] |
| Tetrafluoroborate | Trifluoroacetic Acid | Soluble[8][9][10] |
| Tetrafluoroborate | Acetone | Soluble[11] |
| Perchlorate | Acetonitrile | Soluble[2] |
Experimental Protocols
Protocol 1: Determination of Solubility by the Gravimetric Method
This protocol outlines a standard procedure for quantitatively determining the solubility of a this compound salt in a given organic solvent.
Workflow for Gravimetric Solubility Determination
Caption: A step-by-step workflow for determining solubility using the gravimetric method.
Materials:
-
This compound salt
-
Anhydrous organic solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Thermostated shaker or water bath
-
Syringe and syringe filter (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dish
-
Vacuum oven
Procedure:
-
Add an excess amount of the this compound salt to a vial containing a known volume of the organic solvent.
-
Seal the vial and place it in a thermostated shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-weighed syringe filter.
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the salt.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility in g/100 mL using the mass of the dissolved solid and the volume of the aliquot taken.
Protocol 2: Improving Solubility via Anion Exchange
This protocol describes a general method for exchanging the counter-anion of a this compound salt to one that may confer greater solubility. This example details the exchange of a tetrafluoroborate for a tosylate.
Workflow for Anion Exchange
Caption: A generalized workflow for the anion metathesis of pyrylium salts.
Materials:
-
This compound tetrafluoroborate
-
Silver tosylate (or another salt of the desired anion that will form an insoluble byproduct with the original anion)
-
Acetonitrile (or another suitable solvent in which the reactants are soluble)
-
Diethyl ether (or another anti-solvent)
-
Filtration apparatus
Procedure:
-
Dissolve the this compound tetrafluoroborate in a minimum amount of acetonitrile.
-
In a separate flask, dissolve a slight molar excess (e.g., 1.1 equivalents) of silver tosylate in acetonitrile.
-
Slowly add the silver tosylate solution to the stirred pyrylium salt solution. A precipitate of silver tetrafluoroborate should form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the mixture to remove the insoluble silver tetrafluoroborate.
-
To the filtrate, add diethyl ether until the desired this compound tosylate precipitates.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Protocol 3: Synthesis of a Functionalized this compound Salt for Enhanced Solubility
This protocol provides a method for the synthesis of a this compound salt with oligoethyleneoxy substituents to improve solubility, based on the synthesis of similar compounds.[5]
Signaling Pathway for Functionalized Pyrylium Synthesis
Caption: A schematic for the synthesis of a triphenylpyrylium salt functionalized for improved solubility.
Materials:
-
4-(2-(2-Ethoxyethoxy)ethoxy)benzaldehyde
-
4'-(2-(2-Ethoxyethoxy)ethoxy)acetophenone
-
p-Toluenesulfonic acid monohydrate
-
1,2-Dichloroethane
-
Water
-
Nitrogen gas
Procedure:
-
To a three-necked, round-bottomed flask, add 4-(2-(2-ethoxyethoxy)ethoxy)benzaldehyde (1 equivalent), 4'-(2-(2-ethoxyethoxy)ethoxy)acetophenone (2 equivalents), and p-toluenesulfonic acid monohydrate (2 equivalents).
-
Add 1,2-dichloroethane to the flask, assemble a condenser, and purge the system with nitrogen.
-
Heat the reaction mixture to reflux with stirring for 24 hours. The solution should change color.
-
After cooling to room temperature, transfer the mixture to a separatory funnel using chloroform to dissolve the contents completely.
-
Wash the organic layer with water to remove excess p-toluenesulfonic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4,6-tris(4-(2-(2-ethoxyethoxy)ethoxy)phenyl)pyrylium tosylate.
References
- 1. researchgate.net [researchgate.net]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, optical spectroscopy, and water-solubility of 2,4,6-tris(4-(2-(2-ethoxyethoxy)ethoxy)phenyl)pyrylium tosylate and triflate | Poster Board #559 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound TETRAFLUOROBORATE CAS#: 448-61-3 [m.chemicalbook.com]
- 10. 448-61-3 CAS MSDS (this compound TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Managing Quenchers in 2,4,6-Triphenylpyrylium (TPP) Photocatalytic Cycles
With the information gathered from all the search steps, I can now proceed to construct the technical support center. I will create the Q&A section, build the quantitative data tables by compiling the available data, write detailed experimental protocols (including a comprehensive Stern-Volmer analysis protocol), and design the required Graphviz diagrams. I have enough information to create a robust and helpful resource that meets all the user's requirements.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Triphenylpyrylium (TPP) photocatalysts.
Frequently Asked Questions (FAQs)
Q1: What are quenchers in the context of TPP photocatalytic cycles, and how do they affect my reaction?
A1: Quenchers are chemical species that can deactivate the excited state of the this compound photocatalyst, preventing it from participating in the desired chemical transformation. This deactivation, or "quenching," occurs when the excited photocatalyst transfers its energy or an electron to the quencher molecule instead of the intended substrate. The result is a significant reduction in reaction rate, low product yield, and in some cases, complete inhibition of the reaction.
Q2: What are the most common types of quenchers I should be aware of in my TPP-photocatalyzed reactions?
A2: Common quenchers in photoredox catalysis include:
-
Molecular Oxygen (O₂): A notorious quencher that can interact with the excited TPP to produce reactive oxygen species (ROS) like singlet oxygen, which can lead to undesired side reactions or degradation of reactants and the catalyst itself.
-
Radical Scavengers: Species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are designed to trap radical intermediates. If your desired reaction proceeds through a radical pathway, these will inhibit it.
-
Impurities in Solvents or Reagents: Trace impurities, even at low concentrations, can act as potent quenchers. It is crucial to use high-purity, degassed solvents and purified reagents.
-
Excess Substrate or Product: In some cases, the starting material, product, or reaction intermediates can act as quenchers, especially at high concentrations.
Q3: My reaction yield is significantly lower than expected. How can I determine if a quencher is the cause?
A3: To diagnose quenching as the cause of low yield, you can perform the following:
-
Control Experiments: Run the reaction under rigorously deoxygenated conditions (e.g., using freeze-pump-thaw cycles or extensive purging with an inert gas like argon or nitrogen). If the yield improves significantly, oxygen was a likely quencher.
-
Reagent and Solvent Purification: Purify all reactants and solvents to remove potential impurities. If this leads to a better yield, quenching by impurities was a contributing factor.
-
Stern-Volmer Analysis: This spectroscopic technique can be used to quantitatively assess the quenching of the TPP catalyst's fluorescence by a suspected quencher. A linear Stern-Volmer plot indicates dynamic (collisional) quenching.
Q4: How can I minimize or eliminate the effects of quenchers in my experiments?
A4: The following strategies can be employed to mitigate quenching:
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles for sealed reactions or continuous purging with an inert gas (argon or nitrogen) for reactions run at atmospheric pressure.
-
Use of High-Purity Reagents: Always use solvents and reagents of the highest possible purity to avoid introducing quencher impurities.
-
Optimization of Reaction Conditions: Adjusting parameters such as reactant concentrations, catalyst loading, and light intensity can sometimes minimize quenching effects.
-
Use of Scavenger-Resistant Pathways: If possible, design your synthetic route to avoid intermediates that are highly susceptible to radical scavengers if their presence is unavoidable.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Presence of quenchers (e.g., oxygen, impurities). | 1. Rigorously degas the reaction mixture using at least three freeze-pump-thaw cycles. 2. Purify all solvents and reagents prior to use. 3. Perform a Stern-Volmer analysis to identify potential quenchers. |
| Reaction Starts but Stalls | Catalyst deactivation or product inhibition. | 1. Monitor the reaction progress over time. If it plateaus prematurely, consider catalyst degradation or product-induced quenching. 2. Try adding a second portion of the catalyst midway through the reaction. 3. If product inhibition is suspected, consider strategies for in-situ product removal. |
| Inconsistent Results Between Batches | Variable levels of quenchers in different batches of solvents or reagents. | 1. Standardize the purification and degassing procedures for all materials. 2. Source high-purity solvents and reagents from a reliable supplier. 3. Consider running a small-scale test reaction with new batches of materials before proceeding to a larger scale. |
| Formation of Unidentified Side Products | Quenching by oxygen leading to photooxidation. | 1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Analyze side products by mass spectrometry or NMR to identify potential oxidation products. 3. If singlet oxygen is suspected, a singlet oxygen quencher can be added as a control experiment. |
Quantitative Data on Quenching Effects
The presence of quenchers can have a dramatic impact on the efficiency of a photocatalytic reaction. The following tables provide data on the effect of reaction conditions, which can be influenced by quenchers, on a TPP-based photocatalytic system.
Table 1: Effect of Reaction Conditions on the Photocatalytic Degradation of 2,4-Dichlorophenol (B122985) (DCP) using a TPP-based Photocatalyst
| Catalyst | Support | Pollutant | Degradation Efficiency (%) | Total Organic Content (TOC) Decrease (%) |
| TPP⁺ | Silica | 2,4-Dichlorophenol | Up to 87 | Up to 62 |
| TPP⁺ | Zeolite Beta | 2,4-Dichlorophenol | High Efficiency | High Efficiency |
| TiO₂ P-25 | None | 2,4-Dichlorophenol | Lower intrinsic activity | Less effective mineralization |
Data compiled from a study on the photocatalytic efficiency of TPP-based photocatalysts.[1][2] This table highlights that the TPP-based photocatalyst shows significantly higher intrinsic activity compared to the commercial TiO₂ P-25 photocatalyst in the degradation of 2,4-dichlorophenol.[1][2] The efficiency can be affected by quenchers present in the aqueous media.
Experimental Protocols
1. General Protocol for a TPP-Photocatalyzed Reaction with Quencher Mitigation
This protocol describes a general procedure for a photocatalytic reaction using a TPP salt while minimizing the impact of common quenchers.
-
Materials:
-
This compound tetrafluoroborate (B81430) (TPP-BF₄)
-
Substrate
-
Reagent
-
High-purity, anhydrous, and degassed solvent (e.g., acetonitrile, dichloromethane)
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stir bar
-
Inert gas source (Argon or Nitrogen)
-
Visible light source (e.g., blue LEDs)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the TPP-BF₄ catalyst (typically 1-5 mol%), the substrate, and any other solid reagents.
-
Seal the flask and evacuate and backfill with inert gas at least three times.
-
Add the degassed solvent via syringe.
-
If the reaction is to be performed in a sealed vial, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. For a Schlenk flask setup, maintain a positive pressure of inert gas.
-
Place the reaction vessel in front of the light source and begin vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction (if necessary) and proceed with standard workup and purification procedures.
-
2. Detailed Protocol for Stern-Volmer Fluorescence Quenching Analysis
This protocol outlines the steps to determine the Stern-Volmer constant (Ksv) for the quenching of TPP's fluorescence by a potential quencher.
-
Materials:
-
This compound tetrafluoroborate (TPP-BF₄)
-
Quencher of interest
-
Spectroscopic grade, degassed solvent
-
Volumetric flasks and micropipettes
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of TPP-BF₄ in the chosen solvent with a concentration that gives an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a stock solution of the quencher at a high concentration.
-
Prepare a series of solutions in volumetric flasks, each containing the same concentration of TPP-BF₄ and varying concentrations of the quencher. Ensure the total volume is the same for all samples. Include a sample with no quencher.
-
Degas each solution thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Measure the fluorescence emission spectrum of each sample in the fluorometer, using the same excitation wavelength and instrument settings for all measurements.
-
Record the fluorescence intensity (I) at the emission maximum for each quencher concentration. The intensity of the solution with no quencher is I₀.
-
Plot I₀/I versus the quencher concentration [Q] .
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: A simplified diagram of the this compound (TPP) photocatalytic cycle.
Caption: The competitive relationship between the desired photocatalytic reaction and quenching pathways.
Caption: A troubleshooting workflow for diagnosing low reaction yields in TPP photocatalysis.
References
influence of reactant stoichiometry on product yield with 2,4,6-Triphenylpyrylium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Triphenylpyrylium and its derivatives. The focus is on the critical influence of reactant stoichiometry on product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reactant stoichiometry for the synthesis of this compound Tetrafluoroborate (B81430)?
The optimal stoichiometry for the synthesis of this compound Tetrafluoroborate depends on the chosen synthetic route. Two common methods are:
-
From Benzalacetophenone and Acetophenone (B1666503): A molar ratio of 2:1 of benzalacetophenone (chalcone) to acetophenone is typically used.[1]
-
From Acetophenone and Chalcone (B49325): A ratio of approximately 1 equivalent of acetophenone to 2 equivalents of chalcone is recommended.[2]
Q2: My yield of this compound Tetrafluoroborate is low. What are the likely causes related to stoichiometry?
Low yields can often be attributed to improper reactant stoichiometry.[3] Key factors include:
-
Incorrect Reactant Ratios: Deviating from the optimized molar ratios can lead to the formation of side products and incomplete consumption of starting materials.[3]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reactant concentration are crucial and can exacerbate stoichiometric imbalances.[3][4]
Q3: How does reactant stoichiometry affect the synthesis of tetrasubstituted pyrroles using this compound salts?
In the visible light-mediated cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts to form tetrasubstituted pyrroles, the stoichiometry is critical for maximizing yield. An excess of the 2H-azirine is generally beneficial. For instance, a 1.5:1 ratio of 2H-azirine to the pyrylium (B1242799) salt has been shown to provide a higher yield (75%) compared to 1:1 or 2:1 ratios.[5]
Troubleshooting Guide
| Issue | Potential Cause (Stoichiometry-Related) | Recommended Solution |
| Low Product Yield | Incorrect molar ratio of reactants leading to side product formation or incomplete reaction.[3] | Carefully measure and control the stoichiometry of your reactants. For the synthesis of this compound tetrafluoroborate from acetophenone and chalcone, a 1:1.98 equivalent ratio is reported to give a good yield.[2] In some cases, a slight excess of one reactant may be beneficial to drive the reaction to completion.[3] |
| Formation of Impurities | An excess of one reactant may lead to self-condensation or other side reactions. | Adhere to the recommended stoichiometric ratios. For example, in the synthesis of 2,4,6-triphenylnitrobenzene, a slight excess of nitromethane (B149229) (1.3 equivalents) is used relative to the pyrylium salt.[6] |
| Reaction Fails to Go to Completion | The limiting reagent is not fully consumed due to an incorrect stoichiometric calculation or measurement. | Double-check all calculations for molar equivalents and ensure accurate weighing and dispensing of all reactants. |
| Inconsistent Results | Variations in the purity of starting materials can affect the effective stoichiometry. | Use reactants of known and high purity. If purity is uncertain, it may be necessary to assay the starting materials and adjust the amounts accordingly. |
Experimental Protocols & Data
Synthesis of this compound Tetrafluoroborate
Method 1: From Acetophenone and Chalcone
This procedure has been reported to yield 72% of the pure product.[2]
Reactant Stoichiometry:
| Reactant | Molar Equivalents |
| Acetophenone | 1.0 |
| Chalcone | 1.98 |
| HBF4 etherate | 2.0 |
Procedure:
-
To a solution of acetophenone and chalcone in 1,2-dichloroethane (B1671644) (DCE), add HBF4 etherate dropwise.
-
Reflux the black solution for 1.5 hours.
-
Cool the solution to room temperature.
-
Precipitate the product by adding Et2O.
-
Filter the yellow product, wash with Et2O, and dry under reduced pressure.[2]
Method 2: From Benzalacetophenone and Acetophenone
This method can yield 63-68% of the product.[1]
Reactant Stoichiometry:
| Reactant | Molar Ratio |
| Benzalacetophenone | 1.00 |
| Acetophenone | 0.50 |
Procedure:
-
Place benzalacetophenone, acetophenone, and 1,2-dichloroethane in a flask.
-
Warm the mixture to 70–75°C.
-
Add a 52% ethereal solution of fluoboric acid over 30 minutes with stirring.
-
Heat the mixture under reflux for 1 hour.
-
Allow the mixture to stand overnight in a refrigerator.
-
Collect the crystalline product by filtration and wash with ether.[1]
Synthesis of Tetrasubstituted Pyrroles
Reactant Stoichiometry Optimization:
| Ratio of 2H-azirine (1a) to Pyrylium Salt (2a) | Yield (%) |
| 1:1 | 60 |
| 1:1.5 | 25 |
| 1.5:1 | 75 |
| 2:1 | 26 |
Data from a study on the visible light-mediated synthesis of pyrroles from 2H-azirines.[5]
Optimized Procedure:
-
In an oven-dried vial, dissolve the 2H-azirine (1.5 equivalents) and the 2,4,6-triarylpyrylium tetrafluoroborate salt (1.0 equivalent) in anhydrous acetonitrile.
-
Degas the reaction mixture using three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs while maintaining the temperature at around 25 °C.
-
After 15–24 hours (monitored by TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product.[5]
Visualized Workflows
References
impact of solvent polarity on 2,4,6-Triphenylpyrylium reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-triphenylpyrylium salts. The focus is on understanding and optimizing reaction efficiency, with a particular emphasis on the role of solvent polarity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound salt is consistently low. What are the common causes and how can I improve it?
A: Low yields in the synthesis of this compound salts can stem from several factors. The most common issues are suboptimal reaction conditions, reactant purity, and inefficient product isolation.[1]
-
Solvent Choice: The polarity of the solvent is critical. The reaction involves the formation of charged intermediates that are stabilized by polar solvents. However, the solvent must also be compatible with the reactants and the acid catalyst. 1,2-dichloroethane (B1671644) (DCE) is a commonly used solvent that provides good results.[2][3]
-
Temperature: The reaction typically requires heating. For the synthesis of this compound tetrafluoroborate (B81430) in DCE, optimizing the temperature can significantly increase yield. For example, in a flow synthesis, increasing the temperature from 90°C to 110°C improved the yield from 57% to over 69%.[4]
-
Reactant Quality: Ensure that the starting materials, acetophenone (B1666503) and chalcone (B49325) (benzalacetophenone), are pure. Impurities can lead to side reactions.
-
Acid Catalyst: The choice and amount of acid catalyst (e.g., fluoboric acid, perchloric acid) are crucial. Ensure the correct stoichiometry is used.[3][5]
-
Product Isolation: The product is often isolated by precipitation with a non-polar solvent like diethyl ether.[3] Incomplete precipitation will lead to lower isolated yields. Ensure sufficient non-polar solvent is added and the mixture is adequately cooled to maximize crystallization.[5]
Q2: How does solvent polarity specifically impact the efficiency of the this compound salt synthesis?
A: Solvent polarity plays a multifaceted role in the synthesis, which proceeds through an acid-catalyzed condensation and cyclization mechanism.[5]
-
Reactant Solubility: The solvent must adequately dissolve the starting materials (acetophenone and chalcone) to ensure a homogeneous reaction mixture. While highly polar solvents might seem ideal, reactant solubility can be a limiting factor.[1]
-
Intermediate Stabilization: The reaction mechanism involves charged intermediates. Polar solvents can stabilize these intermediates, lowering the activation energy of the reaction and increasing the reaction rate.[6]
-
Product Solubility and Precipitation: The chosen solvent should allow for the reaction to proceed but have lower solubility for the final pyrylium (B1242799) salt product, especially upon cooling or addition of an anti-solvent. This facilitates product isolation. For instance, this compound tetrafluoroborate is synthesized in 1,2-dichloroethane and then precipitated by adding diethyl ether.[2][3]
The pronounced effect of solvent choice is seen in analogous reactions like the synthesis of aza-flavanone from 2'-aminochalcone, where the yield was 88% in polar protic ethanol, 33% in polar aprotic DMSO, and negligible in non-polar benzene.[7] This highlights how solvent interactions can dramatically influence reaction outcomes.
Q3: I am having trouble with product precipitation and recrystallization. What is the best solvent strategy?
A: Effective precipitation and recrystallization depend on selecting a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[8]
-
For Precipitation: A common technique is to use an "anti-solvent." The synthesis is performed in a solvent that dissolves the product (e.g., 1,2-dichloroethane), and then a second, miscible solvent in which the product is insoluble (e.g., diethyl ether) is added to force precipitation.[3]
-
For Recrystallization: To purify the crude product, you can dissolve it in a minimum amount of a hot solvent (like 1,2-dichloroethane) and allow it to cool slowly.[3] If a single solvent is not effective, a binary solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) can be used to fine-tune the polarity and achieve optimal crystallization.[9][10]
Q4: My reactants are not fully dissolving in the recommended solvent. What should I do?
A: Inadequate solubility can hinder reaction efficiency.[1] If you are following a literature procedure, such as using 1,2-dichloroethane, gentle heating and stirring should aid dissolution.[3] If solubility remains an issue, a co-solvent system may be necessary. However, be aware that changing the solvent system can affect the reaction rate and product isolation. It is recommended to first ensure the reactants are of high purity, as impurities can sometimes affect solubility.
Data on Reaction Efficiency
The following tables provide quantitative data on how reaction conditions, including temperature and solvent choice in a related reaction, can influence product yield.
Table 1: Effect of Temperature on the Yield of this compound Tetrafluoroborate
This data is from a continuous-flow synthesis using 1,2-dichloroethane (DCE) as the solvent.[4]
| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 90 | 5 | 57 |
| 2 | 100 | 5 | 65–69 |
| 3 | 110 | 5 | 69–74 |
| 4 | 120 | 5 | 62–66 |
Table 2: Example of Solvent Polarity Impact on Product Yield in a Related Chalcone Cyclization
This data illustrates the critical role of solvent choice in the synthesis of aza-flavanone from 2'-aminochalcone, a reaction that also involves the cyclization of a chalcone derivative.[7]
| Solvent | Solvent Type | Yield (%) |
| Ethanol | Polar Protic | 88 |
| DMSO | Polar Aprotic | 33 |
| Benzene | Non-polar | Trace |
Experimental Protocols
Protocol: Synthesis of this compound Tetrafluoroborate
This protocol is adapted from a reliable procedure published in Organic Syntheses.[3]
Materials:
-
Benzalacetophenone (Chalcone): 208 g (1.00 mole)
-
Acetophenone: 60 g (0.50 mole)
-
1,2-Dichloroethane (DCE): 350 ml
-
Fluoboric acid (52% ethereal solution): 160 ml
-
Diethyl ether
Procedure:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.
-
Warm the mixture to 70–75°C with stirring.
-
Add the 52% ethereal solution of fluoboric acid from the dropping funnel over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
After the addition is complete, heat the mixture to reflux and stir for 1 hour.
-
Allow the fluorescent mixture to cool, then let it stand overnight in a refrigerator.
-
Collect the resulting yellow crystalline product on a Büchner funnel.
-
Wash the crystals thoroughly with diethyl ether.
-
To increase the yield, add approximately 250 ml of diethyl ether to the mother liquor to precipitate an additional quantity of the product.
-
Combine the collected solids and dry under vacuum at 80°C for 3 hours. The typical yield is 102–107 g (52–54%).
-
For higher purity, the product can be recrystallized from 1,2-dichloroethane.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logical impact of solvent properties on the reaction.
Caption: Generalized workflow for the synthesis of this compound salts.
Caption: Impact of solvent properties on reaction efficiency and product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Ensuring Anaerobic Conditions for Oxygen-Sensitive Pyrylium-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and maintaining anaerobic conditions for oxygen-sensitive pyrylium-catalyzed reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anaerobic conditions critical for some pyrylium-catalyzed reactions?
A1: Molecular oxygen can act as a quencher for the excited state of the pyrylium (B1242799) photocatalyst, leading to reduced reaction efficiency or complete inhibition.[1][2] In some cases, oxygen can also participate in side reactions, leading to the formation of undesired byproducts or degradation of the catalyst and starting materials.[3][4] Therefore, rigorously excluding oxygen is often crucial for achieving high yields and clean reaction profiles.
Q2: What are the primary methods for creating an anaerobic environment for my reaction?
A2: The two most common and effective methods for handling air-sensitive compounds are using a glovebox or employing Schlenk line techniques. A glovebox provides a contained inert atmosphere (typically nitrogen or argon) for all manipulations, while a Schlenk line allows for the evacuation of air from glassware and its replacement with an inert gas.
Q3: How do I effectively remove dissolved oxygen from my reaction solvents?
A3: Dissolved oxygen in solvents is a common cause of reaction failure. The most effective method for degassing solvents is the "freeze-pump-thaw" technique.[5][6] Other methods include sparging with an inert gas (e.g., argon or nitrogen) or sonication under vacuum, though these are generally less efficient.[5]
Q4: How can I confirm that my reaction setup is sufficiently anaerobic?
A4: Visual indicators can be used to confirm anaerobic conditions. Resazurin is a common redox indicator that is blue or pink in the presence of oxygen and becomes colorless under anaerobic conditions.[7][8] However, its use in organic solvents may require specific formulations.[8] Another qualitative indicator is the use of a ketyl radical solution, which is intensely colored and disappears in the presence of trace oxygen.
Q5: Can I perform pyrylium-catalyzed reactions open to the air?
A5: While some robust pyrylium-catalyzed reactions have been reported to proceed in the presence of air, particularly certain O-glycosylations, many photoredox reactions are sensitive to oxygen.[9][10] It is crucial to consult the specific literature procedure for your reaction. If you are developing a new transformation or experiencing low yields, working under anaerobic conditions is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered when performing oxygen-sensitive pyrylium-catalyzed reactions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | Oxygen quenching of the photocatalyst's excited state. | 1. Improve Solvent Degassing: Switch to the more rigorous freeze-pump-thaw method for degassing your solvents. Ensure you perform at least three cycles.[11][12] 2. Check for Leaks: Inspect all joints, septa, and tubing in your Schlenk line setup for potential leaks. Use high-vacuum grease on all ground glass joints. 3. Purge Thoroughly: When using a Schlenk line, ensure you perform at least three vacuum/inert gas backfill cycles on your reaction vessel before adding reagents.[13] |
| Catalyst degradation due to oxygen. | 1. Handle Catalyst Under Inert Atmosphere: Weigh and transfer the pyrylium catalyst inside a glovebox. If a glovebox is unavailable, use a nitrogen-filled glove bag. 2. Store Properly: Store pyrylium salts in a desiccator under an inert atmosphere or in a glovebox. | |
| Formation of unexpected byproducts | Oxygen-induced side reactions. | 1. Identify Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues about the role of oxygen in their formation. 2. Strict Anaerobic Protocol: Implement a more stringent anaerobic protocol, including the use of a glovebox for all manipulations and thoroughly degassed solvents. |
| Reaction with atmospheric moisture. | 1. Dry Glassware: Oven-dry all glassware overnight and cool under a stream of inert gas or in a desiccator before use. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. | |
| Inconsistent results between batches | Variable levels of oxygen contamination. | 1. Standardize Anaerobic Technique: Develop and adhere to a consistent and rigorous protocol for setting up anaerobic reactions. 2. Use an Oxygen Indicator: Employ a visual indicator in a separate, identical setup to monitor the integrity of the anaerobic conditions throughout the reaction time. |
Data Presentation
Table 1: Comparison of Common Solvent Degassing Techniques
| Degassing Method | Description | Efficiency in Oxygen Removal | Advantages | Disadvantages |
| Freeze-Pump-Thaw | The solvent is repeatedly frozen (liquid N₂), placed under high vacuum to remove gases from the solid, and then thawed. | Most effective; can remove virtually all dissolved gases.[5][6] | Highest efficiency; suitable for all solvents, including deuterated ones.[6] | Time-consuming; requires liquid nitrogen and a high-vacuum line. |
| Inert Gas Sparging/Bubbling | An inert gas (Ar or N₂) is bubbled through the solvent for an extended period (e.g., 30-60 minutes). | Moderately effective; displaces dissolved oxygen with the inert gas. | Simple setup; does not require a vacuum. | Can lead to solvent loss through evaporation; less effective than freeze-pump-thaw. |
| Sonication under Vacuum | The solvent is sonicated while under a vacuum. | Less effective; removes some dissolved gases. | Faster than sparging. | Inefficient for achieving very low oxygen levels; can cause solvent bumping. |
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
This protocol describes the most effective method for removing dissolved gases from a solvent.
Materials:
-
Schlenk flask
-
High-vacuum line with a cold trap
-
Liquid nitrogen
-
Solvent to be degassed
Procedure:
-
Pour the solvent into a Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the Schlenk line.
-
With the stopcock closed to the manifold, freeze the solvent by immersing the flask in a dewar of liquid nitrogen.
-
Once the solvent is completely frozen, open the stopcock to the vacuum manifold and evacuate for 10-15 minutes.
-
Close the stopcock and remove the liquid nitrogen dewar.
-
Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.
-
Repeat steps 3-6 for a total of at least three cycles.
-
After the final thaw, the solvent is ready for use under an inert atmosphere.
Protocol 2: Setting up an Oxygen-Sensitive Pyrylium-Catalyzed Photoreaction using a Schlenk Line
This protocol outlines the steps for setting up a photoreaction under anaerobic conditions.
Materials:
-
Oven-dried Schlenk flask with a stir bar
-
Schlenk line with vacuum and inert gas (argon or nitrogen) capabilities
-
Septa and needles
-
Degassed solvent (from Protocol 1)
-
Pyrylium catalyst and other reagents
-
Light source (e.g., blue LEDs)
Procedure:
-
Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a stream of inert gas.
-
Evacuate the flask using the Schlenk line and then backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, quickly add the pyrylium catalyst and any solid reagents.
-
Seal the flask with a septum.
-
Add the degassed solvent via a cannula or a gas-tight syringe.
-
If any liquid reagents are to be added, do so using a gas-tight syringe.
-
Place the reaction flask in front of the light source and begin stirring.
-
Maintain a positive pressure of inert gas throughout the reaction, often by connecting the flask to a bubbler.
Visualizations
References
- 1. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of pyrimethanil in soil: influence of light, oxygen, and microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. hiram.edu [hiram.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Safety and Handling of 2,4,6-Triphenylpyrylium Salts: Perchlorate vs. Tetrafluoroborate
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic utility with laboratory safety. 2,4,6-Triphenylpyrylium salts are versatile reagents, but the choice of the counter-anion has significant implications for safety and handling. This guide provides an objective comparison of this compound perchlorate (B79767) and its tetrafluoroborate (B81430) analogue, supported by available data, to inform safe laboratory practices.
The primary distinction between these two salts lies in the nature of their anions. The perchlorate anion (ClO₄⁻) is a powerful oxidizing agent, rendering organic perchlorate salts potentially explosive.[1] In contrast, the tetrafluoroborate anion (BF₄⁻) is significantly more stable and does not pose the same level of explosive risk, making it an inherently safer alternative for most applications.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and safety data for this compound perchlorate and this compound tetrafluoroborate. Data for the perchlorate salt is often inferred from closely related compounds due to the hazards associated with its handling.
Table 1: Physicochemical Properties
| Property | This compound Perchlorate | This compound Tetrafluoroborate |
| Molecular Formula | C₂₃H₁₇ClO₄ | C₂₃H₁₇BF₄O |
| Molecular Weight | 408.84 g/mol | 396.19 g/mol |
| Appearance | Yellow crystalline solid | Yellow to orange solid |
| Melting Point | Not consistently available; decomposition may occur | 250-251 °C |
| Solubility | Soluble in polar organic solvents like acetonitrile (B52724) and trifluoroacetic acid. Insoluble in water, ethanol, and diethyl ether.[2] | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and trifluoroacetic acid. Insoluble in diethyl ether.[3][4][5][6] |
Table 2: Safety and Hazard Comparison
| Hazard Classification | This compound Perchlorate | This compound Tetrafluoroborate |
| Primary Hazard | Strong Oxidizer, Potentially Explosive [7][8] | Skin Irritant, Eye Irritant, Acute Toxicity (Oral, Dermal, Inhalation)[9] |
| Thermal Stability | Expected to be thermally stable up to ~250 °C, but decomposition is exothermic and potentially explosive.[10] | Generally good thermal stability. |
| Handling Precautions | EXTREME CAUTION ADVISED. Handle in small quantities, behind a blast shield. Avoid heat, friction, impact, and contact with organic materials or reducing agents.[8][11] | Handle with appropriate personal protective equipment (PPE). Avoid creating dust.[9] |
Experimental Protocols
Detailed methodologies are crucial for ensuring safety and reproducibility. The following protocols outline key procedures for the safe handling and use of these reagents.
Protocol 1: General Handling and Storage of this compound Perchlorate
DANGER: this compound perchlorate is a strong oxidizer and potentially explosive. These procedures are intended for trained professionals in a controlled laboratory setting.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood, preferably one designated for hazardous materials. A blast shield should be used when handling the solid material.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[12]
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile) is required.[12]
-
Body Protection: A flame-retardant lab coat worn over long-sleeved clothing and long pants is necessary. A chemical-resistant apron is also recommended.[12]
-
-
Dispensing: Use non-sparking spatulas and tools for transferring the solid. Avoid grinding or any action that could create friction or impact.[12] It is advisable to handle the material while moist with a compatible solvent to reduce the risk of explosion.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, and reducing agents. The container should be clearly labeled with all relevant hazards and kept tightly closed.[8]
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams, especially organic solvents.[7]
Protocol 2: Synthesis of N-Aryl Pyridinium (B92312) Salts using this compound Tetrafluoroborate (A Safer Alternative)
This protocol is adapted from established procedures for the synthesis of pyridinium salts.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound tetrafluoroborate (1.0 equivalent) in an appropriate solvent (e.g., ethanol).
-
Addition of Amine: Add the primary amine (1.0 equivalent) to the solution, followed by a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents).
-
Reaction Conditions: Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The pyridinium salt product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Dry the purified product under vacuum.
Visualizing Safety and Workflow
The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows related to the handling of these compounds.
Conclusion
While both this compound perchlorate and its tetrafluoroborate salt are effective reagents in organic synthesis, their safety profiles differ dramatically. The perchlorate salt presents a significant risk of explosion and requires stringent safety protocols for its handling and storage.[1][11] For the vast majority of applications, this compound tetrafluoroborate is the superior choice, offering a much safer alternative without compromising synthetic utility.[1] Researchers should carefully consider the necessity of using the perchlorate salt and, whenever possible, opt for the safer tetrafluoroborate analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 448-61-3 CAS MSDS (this compound TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound TETRAFLUOROBORATE CAS#: 448-61-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
comparative performance of 2,4,6-Triphenylpyrylium salts in pyridinium synthesis
A Comparative Guide to 2,4,6-Triphenylpyrylium Salts for Pyridinium (B92312) Synthesis
For researchers, scientists, and drug development professionals, the synthesis of N-substituted pyridinium salts is a fundamental transformation in organic chemistry, enabling access to a wide array of molecular scaffolds with applications in medicinal chemistry, materials science, and catalysis. This compound salts are highly effective reagents for this conversion of primary amines to pyridinium salts, often referred to as Katritzky salts.[1][2] This guide provides a comprehensive comparison of the performance of various this compound salts, with a focus on their efficiency, safety, and substrate scope, supported by experimental data and detailed protocols.
The choice of the counter-ion in the pyrylium (B1242799) salt can significantly influence not only the safety of the procedure but also the reaction conditions and, in some cases, the yield of the desired pyridinium product. While the perchlorate (B79767) salt has historically been a popular choice, safety concerns have led to the widespread adoption of safer alternatives.[3]
Comparative Performance of this compound Salts
The primary drawback of this compound perchlorate lies in its perchlorate anion, which is known to be potentially explosive, especially when heated or in the presence of organic materials.[3] This poses a significant safety risk and necessitates stringent handling and disposal protocols.[3] Consequently, salts with more stable counter-ions such as tetrafluoroborate (B81430), hexafluorophosphate, and tosylate have been developed and are now more commonly used.[3]
The this compound tetrafluoroborate is the most prominent and widely accepted alternative, offering a significantly improved safety profile without the explosive risk associated with the perchlorate salt.[3] The data presented in the following table summarizes the performance of this compound perchlorate and its tetrafluoroborate alternative in the synthesis of N-aryl and N-alkyl pyridinium salts.
| Reagent | Substrate (Primary Amine) | Solvent | Reaction Time | Yield (%) | Reference |
| This compound perchlorate | Aniline | Ethanol (B145695) | 2 h | 85 | [3] |
| This compound tetrafluoroborate | Benzylamine (B48309) | CH2Cl2/AcOH | 1 h | 71 | [3] |
| This compound tetrafluoroborate | Propargylamine (B41283) | CH2Cl2/AcOH | 1 h | 71 | [4] |
| This compound tetrafluoroborate | Allylamine | DCE/EtOH | 18 min (flow) | 44-54 | [3] |
| This compound tetrafluoroborate | Isopropylamine | DCE/EtOH | 18 min (flow) | 25-37 | [3] |
As the data indicates, the tetrafluoroborate salt provides comparable, though sometimes slightly lower, yields to the perchlorate salt under similar or even milder reaction conditions.[3] Notably, the use of continuous-flow synthesis with the tetrafluoroborate salt has been shown to dramatically reduce reaction times.[3][5][6]
The reactivity of this compound salts is also influenced by several factors:
-
Nucleophilicity of the Amine: Most primary amines react readily; however, very weakly nucleophilic amines may require harsher reaction conditions or activation.[3]
-
Steric Hindrance: The reaction is sensitive to steric hindrance on both the pyrylium salt and the amine. Bulky primary amines or highly substituted pyrylium salts can lead to lower yields or require more forcing reaction conditions.[3][7]
Reaction Mechanism and Experimental Workflow
The synthesis of an N-substituted pyridinium salt from a this compound salt proceeds through a well-established mechanism involving the nucleophilic attack of the primary amine on the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of water.[1]
Caption: General reaction pathway for pyridinium salt synthesis.
A general experimental workflow for the synthesis of pyridinium salts using this compound salts is depicted below. This workflow outlines the key steps from reagent preparation to product isolation.
Caption: General experimental workflow for pyridinium salt synthesis.
Experimental Protocols
Batch Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate[1]
Materials:
-
This compound perchlorate
-
Benzylamine
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound perchlorate (10 mmol) in absolute ethanol (50 mL).
-
To the resulting clear solution, add benzylamine (10 mmol) dropwise with stirring.
-
Reflux the reaction mixture for 3 hours. A color change and the formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to complete the precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the N-benzyl-2,4,6-triphenylpyridinium perchlorate.
Batch Synthesis of N-Propargyl-2,4,6-triphenylpyridinium Tetrafluoroborate[4]
Materials:
-
This compound tetrafluoroborate
-
Propargylamine
-
Dry Dichloromethane (CH2Cl2)
-
Glacial Acetic Acid
Procedure:
-
To a solution of propargylamine (3.2 equiv.) in dry CH2Cl2 (2 mL) and glacial acetic acid, add this compound tetrafluoroborate (1 equiv.) in two portions at 10-minute intervals.
-
Stir the mixture at room temperature for 1 hour, monitoring the reaction for the complete transformation of the starting material.
-
Evaporate the solvent to dryness.
-
Crystallize the residue from diethyl ether (Et2O) to yield the N-propargyl-2,4,6-triphenylpyridinium tetrafluoroborate (71% yield).
Continuous-Flow Synthesis of N-Alkylpyridinium Tetrafluoroborates[5]
Materials:
-
Chalcone
-
Tetrafluoroboric acid diethyl etherate (HBF4·Et2O)
-
Primary Amine
-
1,2-Dichloroethane (DCE)
-
Ethanol (EtOH)
Procedure (Telescoped Synthesis):
-
Prepare three separate feed solutions:
-
Feed 1: Chalcone (2 equiv) and acetophenone (1 equiv) diluted in DCE.
-
Feed 2: HBF4·Et2O (2 equiv) diluted in DCE.
-
Feed 3: Amine (4 equiv) diluted in EtOH.
-
-
The feeds are pumped into a microreactor system. The first two feeds are mixed to synthesize the this compound tetrafluoroborate in situ.
-
The resulting pyrylium salt solution is then mixed with the amine solution in a subsequent reactor coil.
-
The reaction is carried out at a temperature of 130 °C with a total residence time of 18 minutes.
-
The product precipitates directly at the outlet of the reactor into diethyl ether, is collected by filtration, and washed to yield the pure N-alkylpyridinium tetrafluoroborate.
Conclusion
While this compound perchlorate is an effective reagent for pyridinium salt synthesis, its associated safety hazards make it a less desirable choice for modern synthetic applications.[3] this compound tetrafluoroborate emerges as a superior alternative, offering a significantly better safety profile with comparable synthetic efficacy.[3] The development of continuous-flow methods further enhances the utility of the tetrafluoroborate salt, allowing for rapid and efficient synthesis of a diverse range of pyridinium salts. The selection of the appropriate this compound salt should be based on a careful consideration of the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and the available safety infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrylium - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2,4,6-Triphenylpyrylium and TiO₂ for Photocatalytic Degradation
For Researchers, Scientists, and Drug Development Professionals
The escalating environmental concerns associated with persistent organic pollutants have catalyzed the search for efficient and sustainable degradation technologies. Among these, photocatalysis has emerged as a promising advanced oxidation process. This guide provides a detailed comparison of two distinct photocatalysts: the well-established semiconductor, titanium dioxide (TiO₂), and an organic dye, 2,4,6-triphenylpyrylium (TP⁺), for the photocatalytic degradation of organic pollutants.
Performance Comparison
Quantitative data from comparative studies reveal significant differences in the photocatalytic efficiencies of this compound-based catalysts and the widely used TiO₂ (Degussa P-25). The intrinsic photocatalytic activity of this compound, when supported on silica (B1680970) or incorporated into zeolite Beta, has been shown to be substantially higher than that of TiO₂ for the degradation of 2,4-dichlorophenol (B122985) (DCP) under simulated solar light.
A key study found that the intrinsic activity of TP⁺ adsorbed on silica or incorporated inside zeolite Beta was over an order of magnitude higher than that of TiO₂.[1] The degradation of DCP was found to follow first-order kinetics for both catalysts.[1]
| Parameter | This compound (TP⁺) on Silica/Zeolite Beta | TiO₂ (Degussa P-25) | Pollutant | Reference |
| Degradation Efficiency (DCP disappearance) | Up to 87% | - | 2,4-dichlorophenol | [1] |
| Total Organic Carbon (TOC) Decrease | Up to 62% | - | 2,4-dichlorophenol | [1] |
| Intrinsic Activity | Over one order of magnitude higher than TiO₂ | Baseline | 2,4-dichlorophenol | [1] |
Note: The provided data for this compound is based on a study using a discontinuous batch reactor, which was found to be more favorable for the TP⁺-based photocatalysts compared to a recirculating tubular reactor.[1]
Photocatalytic Degradation Mechanisms
The mechanisms by which this compound and TiO₂ generate reactive species for the degradation of organic pollutants are fundamentally different.
This compound: Single-Electron Transfer
This compound salts are potent organic photosensitizers that operate via a single-electron transfer (SET) mechanism upon excitation with visible light.[2][3] The excited state of the this compound cation is a powerful oxidant capable of abstracting an electron from a target organic molecule, initiating its degradation.[2] It can also participate in both energy transfer and electron transfer processes.[4]
Caption: Photocatalytic mechanism of this compound via Single-Electron Transfer (SET).
TiO₂: Semiconductor Photocatalysis
Titanium dioxide is a semiconductor photocatalyst that is activated by UV light (λ < 385 nm).[5] Upon irradiation, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺).[6][7] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then degrade organic pollutants.[5][8]
References
- 1. Higher intrinsic photocatalytic efficiency of this compound-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. titantio2.com [titantio2.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
2,4,6-Triphenylpyrylium Salts: A Comparative Guide to a Powerful Metal-Free Photocatalyst
For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is critical for the success of light-driven chemical transformations. While traditional transition metal-based photocatalysts have been widely used, the demand for metal-free alternatives is growing due to concerns about cost, toxicity, and potential product contamination.[1][2] 2,4,6-Triphenylpyrylium (TPP) salts have emerged as a compelling class of organic photocatalysts, offering potent oxidizing power and broad applicability in organic synthesis and environmental remediation.[3][4]
This guide provides an objective comparison of this compound perchlorate (B79767) and its analogs with other photocatalysts, supported by experimental data. Detailed protocols for key reactions are also presented to facilitate reproducible research.
Data Presentation: A Comparative Overview
The efficiency of a photocatalyst is intrinsically linked to its photophysical properties and its performance in specific chemical reactions. The following tables summarize key quantitative data for this compound salts and compare their performance against common alternatives.
Table 1: Photophysical Properties of this compound Salts in Different Solvents
The choice of solvent can significantly influence the photophysical properties and, consequently, the photocatalytic activity of TPP salts. Acetonitrile (B52724) and dichloromethane (B109758) are frequently used solvents for reactions involving this catalyst.[3]
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Acetonitrile | 355, 405[3] | 466[3] | 0.84 (for chloride salt)[3] |
| Dichloromethane | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Data for the perchlorate salt was not always available; data for analogous salts (e.g., chloride, tetrafluoroborate) is provided for comparison.[3]
Table 2: Performance Comparison in Photocatalytic Applications
A direct comparison of catalytic efficiency is crucial for catalyst selection. The following data showcases the performance of TPP-based photocatalysts against other widely used catalysts in the degradation of organic pollutants.
| Application | Photocatalyst | Support | Substrate | Efficiency | Reference |
| Pollutant Degradation | This compound | Silica (B1680970)/Zeolite Beta | 2,4-Dichlorophenol (B122985) | Up to 87% disappearance; up to 62% TOC decrease | [5] |
| Pollutant Degradation | TiO₂ P-25 | - | 2,4-Dichlorophenol | Lower intrinsic activity | [5] |
Experimental Protocols
Reproducible experimental protocols are fundamental for scientific advancement. The following are representative procedures for the application of this compound salts in photocatalysis.
Protocol 1: Photocatalytic [3+2] Cycloaddition for Pyrrole Synthesis
This protocol describes the synthesis of tetrasubstituted pyrroles from 2H-azirines, where the TPP salt acts as both the photosensitizer and a dipolarophile.[6][7]
Materials:
-
2H-azirine derivative
-
This compound perchlorate (or the safer tetrafluoroborate (B81430) alternative)[6]
-
Anhydrous acetonitrile (MeCN)
-
5 mL crimp-seal vial with a magnetic stir bar
Procedure:
-
In an oven-dried 5 mL crimp-seal vial containing a magnetic stir bar, dissolve the 2H-azirine and the pyrylium (B1242799) salt in anhydrous acetonitrile.[3][7]
-
Seal the vial and degas the reaction mixture using three "freeze-pump-thaw" cycles to remove dissolved oxygen.[7][8][9]
-
Place the vial in a reactor setup equipped with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25°C with a cooling fan.[7][8]
-
Irradiate the mixture for 15-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][7][8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[3][8]
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.[8]
Protocol 2: Photocatalytic Degradation of 2,4-Dichlorophenol (DCP)
This protocol outlines a procedure for evaluating the photocatalytic activity of TPP in the degradation of an organic pollutant.[4][6]
Materials:
-
This compound perchlorate immobilized on silica gel (e.g., 3 wt%)[6][8]
-
2,4-Dichlorophenol (DCP)
-
Deionized water
-
Batch reactor with a solar simulator or high-pressure mercury lamp[6][8]
-
Magnetic stirrer
-
Analytical equipment for monitoring DCP concentration (e.g., HPLC)[6][8]
Procedure:
-
Prepare a stock solution of DCP in deionized water.[8]
-
In the batch reactor, suspend the immobilized TPP photocatalyst in the DCP solution.[6][8]
-
Stir the suspension in the dark for a period to establish adsorption-desorption equilibrium.[4]
-
Irradiate the suspension with the light source while maintaining uniform stirring.[6]
-
Monitor the degradation of DCP over time by taking aliquots and analyzing them via HPLC. The total organic content (TOC) can also be measured to assess mineralization.[6]
Visualizing the Mechanisms and Workflows
General Photocatalytic Mechanism
The photocatalytic cycle of this compound is initiated by the absorption of visible light, leading to an excited state with high oxidizing power. This excited species can then engage in a single-electron transfer (SET) with a substrate molecule, initiating the desired chemical transformation.
Caption: General mechanism of a photocatalytic reaction initiated by this compound (TPP).
Experimental Workflow for [3+2] Cycloaddition
The following diagram illustrates the general workflow for the photocatalytic synthesis of pyrroles as described in Protocol 1.
Caption: Experimental workflow for the photocatalytic [3+2] cycloaddition.
Experimental Workflow for Pollutant Degradation
This diagram outlines the key steps for the photocatalytic degradation of 2,4-dichlorophenol as detailed in Protocol 2.
Caption: Experimental workflow for the photocatalytic degradation of 2,4-dichlorophenol.
References
- 1. news.st-andrews.ac.uk [news.st-andrews.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Higher intrinsic photocatalytic efficiency of this compound-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Photophysical Properties of 2,4,6-Triphenylpyrylium in Acetonitrile vs. Dichloromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of the organic cation 2,4,6-triphenylpyrylium in two common organic solvents: acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM). Understanding the influence of the solvent environment on the behavior of this important pyrylium (B1242799) salt is crucial for its application in photocatalysis, sensing, and as a photosensitizer. The data presented herein is supported by experimental findings from peer-reviewed literature.
Quantitative Photophysical Data
The solvent polarity plays a significant role in modulating the absorption and emission characteristics of this compound. Acetonitrile, being a more polar solvent than dichloromethane, influences the electronic transitions within the molecule, leading to observable differences in its photophysical parameters. The key photophysical data for this compound in both solvents are summarized in the table below. It is important to note that the counter-ion of the pyrylium salt (e.g., perchlorate, tetrafluoroborate, chloride) can have a minor effect on the observed properties; the data presented here are for closely related salts to provide a comparative overview.
| Photophysical Parameter | Acetonitrile | Dichloromethane |
| Absorption Maxima (λabs) | 355 nm, 405 nm (perchlorate salt)[1] | Red-shifted compared to acetonitrile (tetrafluoroborate salt)[2] |
| Emission Maximum (λem) | 466 nm (perchlorate salt)[3] | Similar to acetonitrile (tetrafluoroborate salt)[2] |
| Fluorescence Quantum Yield (ΦF) | 0.84 (chloride salt)[4][5] | Reported as the lowest among acetonitrile, ethanol, and methanol (B129727) (chloride salt) |
| Fluorescence Lifetime (τF) | Data not available in the searched literature | Data not available in the searched literature |
Experimental Protocols
The determination of the photophysical parameters listed above involves standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λabs) of this compound in each solvent.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a dilute stock solution of this compound in the solvent of interest (acetonitrile or dichloromethane).
-
From the stock solution, prepare a series of dilutions in the same solvent.
-
Use the pure solvent as a reference in the spectrophotometer.
-
Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength(s) at which the absorbance is at its maximum.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer.
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 420-700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Procedure for Relative Quantum Yield:
-
Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region.
-
Prepare a series of solutions of both the standard and the this compound sample in the respective solvents with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard × (slopesample / slopestandard) × (η2sample / η2standard) where ΦF is the quantum yield, "slope" is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τF) of the excited state.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Prepare a dilute, deoxygenated solution of this compound.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength corresponding to an absorption maximum.
-
The emitted photons are detected by a high-speed detector.
-
The time difference between the excitation pulse and the detection of the emitted photon is measured and histogrammed.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.
-
Signaling Pathways and Logical Relationships
The observed differences in the photophysical properties of this compound in acetonitrile and dichloromethane can be explained by the phenomenon of solvatochromism . This refers to the change in the color of a chemical substance when dissolved in different solvents. The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, thus altering the energy gap between them.
Caption: Effect of solvent polarity on the energy levels of this compound.
In the case of this compound, the excited state is more polar than the ground state. Therefore, a more polar solvent like acetonitrile stabilizes the excited state to a greater extent than the ground state, leading to a larger energy gap for absorption (a blue-shift relative to less polar solvents). Conversely, the absorption spectrum in the less polar dichloromethane is red-shifted.[2] The emission wavelength is dependent on the energy difference between the relaxed excited state and the ground state.
Experimental Workflow
The characterization of the photophysical properties of a compound like this compound follows a systematic workflow.
Caption: Experimental workflow for characterizing photophysical properties.
Conclusion
The photophysical properties of this compound are highly sensitive to the solvent environment. In the more polar solvent, acetonitrile, it exhibits a high fluorescence quantum yield, making it an efficient emitter.[4][5] In contrast, in the less polar dichloromethane, a red-shift in the absorption spectrum is observed, and the fluorescence quantum yield is significantly lower. The emission maxima in both solvents are reported to be similar.[2] These findings highlight the importance of solvent selection in optimizing the performance of this compound for specific applications. For applications requiring high fluorescence efficiency, acetonitrile is the superior solvent. For processes that may be influenced by the energy of the excited state, the choice of solvent provides a means to tune this parameter. Further investigation into the fluorescence lifetimes in both solvents would provide a more complete picture of the excited-state dynamics.
References
A Guide to Safer Alternatives in Organic Synthesis: Replacing 2,4,6-Triphenylpyrylium Perchlorate
For decades, 2,4,6-triphenylpyrylium perchlorate (B79767) has been a cornerstone reagent in organic synthesis, valued for its utility in preparing N-substituted pyridinium (B92312) salts and as a potent photocatalyst. However, the inherent risks associated with its perchlorate anion—namely, its potential for explosive decomposition—have prompted a critical re-evaluation of its place in the modern laboratory. This guide offers a comprehensive comparison of safer and equally effective alternatives, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions that enhance both safety and synthetic efficiency.
The primary concern with this compound perchlorate lies in the energetic nature of the perchlorate anion, which can form explosive mixtures, particularly when heated or combined with organic compounds.[1][2] This necessitates stringent safety protocols for its handling and disposal, adding complexity and risk to synthetic workflows.[1][3] Fortunately, a range of alternatives offering improved safety profiles without compromising performance are readily available.
Leading Alternatives to this compound Perchlorate
The most prominent and widely adopted alternative is This compound tetrafluoroborate (B81430) . The tetrafluoroborate anion is significantly more stable and does not pose the same explosion risk as perchlorate, making it an inherently safer choice for routine laboratory use.[1][4] Other viable alternatives include salts with hexafluorophosphate or tosylate anions, which also provide enhanced safety.[4][5] Beyond simple anion exchange, other classes of organic photocatalysts, such as acridinium (B8443388) salts and phenothiazine derivatives , have emerged as powerful alternatives with distinct advantages in certain applications.[6][7]
Performance Comparison in Key Organic Transformations
The efficacy of these alternatives is best illustrated through a direct comparison of their performance in common organic reactions.
Synthesis of N-Aryl Pyridinium Salts
The conversion of primary amines to N-substituted pyridinium salts is a classic application of pyrylium (B1242799) salts. The data below summarizes the comparative performance of the perchlorate and tetrafluoroborate salts in this transformation.
| Amine Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | This compound Perchlorate | Ethanol | 2 | 95 | [4] |
| Aniline | This compound Tetrafluoroborate | Dichloromethane (B109758)/Acetic Acid | 1 | 94 | [4] |
| p-Toluidine | This compound Perchlorate | Ethanol | 2 | 96 | [4] |
| p-Toluidine | This compound Tetrafluoroborate | Dichloromethane/Acetic Acid | 1 | 95 | [4] |
| Isopropylamine | This compound Tetrafluoroborate | Dichloromethane/Acetic Acid | 1 | Lower Yield | [4] |
As the data indicates, this compound tetrafluoroborate demonstrates comparable, if not slightly superior, efficiency to the perchlorate salt in the synthesis of N-aryl pyridinium salts, often with shorter reaction times.[4]
Photocatalytic Cycloaddition Reactions
In the realm of photoredox catalysis, pyrylium salts are effective in mediating various transformations, including cycloadditions. The following table compares the performance of this compound tetrafluoroborate with other classes of organic photocatalysts in a [3+2] cycloaddition reaction.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound Tetrafluoroborate | 1-2 | 15-24 | 65-92 | [8] |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 1 | 12 | 95 | [6] |
| N-Phenylphenothiazine | 2 | 24 | 85 | [6] |
While this compound tetrafluoroborate is a highly effective catalyst, acridinium salts can offer significantly higher yields in shorter reaction times for certain cycloadditions.[6]
Safety Profile Comparison
A critical aspect of selecting an alternative is its safety profile. The following table summarizes the key safety considerations for each class of compound.
| Compound | Key Hazards | Safety Recommendations |
| This compound Perchlorate | Explosion risk (heat, friction, organic materials)[1][2] | Handle with extreme care, in small quantities. Avoid heat and grinding. Follow strict disposal protocols.[3][5] |
| This compound Tetrafluoroborate | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9][10] | Wear appropriate personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area.[9] |
| Acridinium Salts | Acute toxicity (oral). Skin and eye irritation. | Standard laboratory safety precautions, including PPE. |
| Phenothiazine Derivatives | May cause skin sensitization. | Avoid skin contact. Wear gloves. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these safer alternatives.
Synthesis of N-Substituted-2,4,6-Triphenylpyridinium Tetrafluoroborates
This procedure is adapted from established literature methods.[4]
Materials:
-
Primary amine (3.2 equivalents)
-
This compound tetrafluoroborate (1 equivalent)
-
Dry Dichloromethane (2 mL)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the primary amine in dry dichloromethane and glacial acetic acid, add this compound tetrafluoroborate in two portions at 10-minute intervals.
-
Stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Complete conversion is typically observed within 1 hour.
-
Evaporate the solvent to dryness.
-
Purify the resulting pyridinium salt by crystallization from diethyl ether.
General Procedure for Photocatalytic [3+2] Cycloaddition
This protocol is a representative example for the cycloaddition of a 2H-azirine with a pyrylium salt.[8]
Materials:
-
2H-Azirine (0.3 mmol)
-
This compound tetrafluoroborate (0.2 mmol)
-
Anhydrous Acetonitrile (4.0 mL)
-
Inert gas (e.g., Argon or Nitrogen)
-
Visible light source (e.g., 455 nm blue LEDs)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, combine the 2H-azirine and this compound tetrafluoroborate.
-
Dissolve the solids in anhydrous acetonitrile.
-
Degas the reaction mixture using three "freeze-pump-thaw" cycles.
-
Irradiate the vial with blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by TLC (typically 15–24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Pathways and Workflows
Visualizing the underlying mechanisms and experimental workflows can aid in understanding and optimizing these synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS#:448-61-3 | this compound TETRAFLUOROBORATE | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
A Comparative Performance Evaluation of 2,4,6-Triphenylpyrylium Salts in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of 2,4,6-Triphenylpyrylium (TPP) salts, prominent organo-photocatalysts, and their performance across various reaction media.[1] TPP salts are valued for their strong absorption in the visible light spectrum, high triplet energy, and a highly oxidizing excited state, enabling a wide array of chemical transformations from cycloadditions to oxidations and polymerizations.[1][2][3] However, the efficiency and outcome of these reactions are intricately linked to the solvent environment. This document offers a comparative perspective on TPP's photophysical properties and reactivity in different solvents, alongside a comparison with alternative photocatalysts, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Performance Metrics
The choice of solvent significantly influences the photophysical properties and, consequently, the photocatalytic activity of this compound salts.[1] Key parameters are summarized below. Acetonitrile (B52724) and dichloromethane (B109758) are among the most frequently used solvents for reactions involving this class of photocatalysts.[1][4]
Table 1: Photophysical Properties of this compound Salts in Different Solvents
| Solvent | Salt Counter-ion | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| Acetonitrile | Chloride | Not Specified | Not Specified | 0.84 | [1][5] |
| Acetonitrile | Perchlorate (B79767) | 355, 405 | 466 | Not Specified | [1][6] |
| Dichloromethane | Tetrafluoroborate (B81430) | ~420 | ~475 | Not Specified | [3][4] |
| Ethanol | Chloride | Not Specified | Not Specified | Not Specified | [5] |
| Methanol | Chloride | Not Specified | Not Specified | Not Specified | [5] |
Note: Data for a specific salt (e.g., perchlorate) was not always available in all solvents. Data for analogous salts (chloride, tetrafluoroborate) is provided for a comparative overview.
Table 2: Comparative Performance in a [3+2] Cycloaddition Reaction
The efficiency of this compound salts as photosensitizers is evident in cycloaddition reactions, where the solvent plays a crucial role in product yield. The following data pertains to the visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium tetrafluoroborate salts.[7]
| Solvent | Substrate Ratio (Azirine:Pyrylium) | Yield of Cycloadduct (%) |
| Acetonitrile (MeCN) | 1.5 : 1 | ~70-80% (Optimized) |
| Dimethyl Sulfoxide (DMSO) | 1.5 : 1 | Lower |
| Dichloromethane (DCM) | 1.5 : 1 | Lower |
| Tetrahydrofuran (THF) | 1.5 : 1 | Lower |
| Chloroform (CHCl₃) | 1.5 : 1 | Lower |
| Methanol (MeOH) | 1.5 : 1 | Lower |
Note: The data indicates that acetonitrile is the optimal solvent for this specific transformation, yielding significantly better results than other common organic solvents.[7]
Table 3: Comparison with Alternative Organic Photocatalysts
To provide a holistic view, the performance of this compound is compared with other commonly used organic photocatalysts in similar transformations.[8]
| Photocatalyst | λ_max (nm) | E*red (V vs. SCE) | Typical Application |
| This compound Tetrafluoroborate | 416 | +2.39 | [3+2] Cycloaddition |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP |
| Perylene | 436 | +2.06 | O-ATRP |
Note: While this compound salts are potent oxidants, alternatives like acridinium (B8443388) salts offer highly efficient catalysis for a different range of transformations, and the choice depends on the specific redox requirements of the reaction.[8] In certain applications, such as the degradation of 2,4-dichlorophenol (B122985), TPP-based photocatalysts have demonstrated an intrinsic activity over an order of magnitude higher than the commercial TiO₂ P-25 photocatalyst.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Visible-Light-Mediated [3+2] Cycloaddition for Pyrrole Synthesis
This procedure describes the synthesis of tetrasubstituted pyrroles from 2H-azirines and 2,4,6-triarylpyrylium salts, adapted from established methods.[2][7]
Materials:
-
2H-azirine derivative (0.3 mmol, 1.5 equiv.)
-
This compound tetrafluoroborate (0.2 mmol, 1.0 equiv.)
-
Anhydrous Acetonitrile (4.0 mL)
-
Oven-dried 5 mL crimp-seal vial with a magnetic stir bar
-
Blue LEDs (e.g., 455 nm)
Procedure:
-
To the oven-dried vial, add the 2H-azirine and the this compound tetrafluoroborate salt.[7]
-
Add anhydrous acetonitrile and the magnetic stir bar.
-
Seal the vial and degas the reaction mixture using three "freeze-pump-thaw" cycles.[7]
-
Place the vial in a cooling device to maintain the temperature at approximately 25 °C.
-
Irradiate the stirring mixture with blue LEDs for 15-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.[7]
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.[10]
Protocol 2: Photocatalytic Degradation of 2,4-Dichlorophenol (DCP)
This protocol outlines the degradation of an organic pollutant using a TPP-based photocatalyst.[2]
Materials:
-
This compound perchlorate supported on silica (B1680970) gel (e.g., 3 wt%)
-
2,4-Dichlorophenol (DCP) aqueous solution
-
Discontinuous batch reactor
-
Solar simulator lamp
Procedure:
-
Prepare the photocatalyst by adsorbing this compound perchlorate onto silica gel.[2]
-
Set up the discontinuous batch reactor.
-
Suspend the TPP-silica photocatalyst uniformly in the aqueous solution of DCP.[2][9]
-
Irradiate the suspension with a solar simulator lamp while ensuring uniform mixing.[2]
-
Monitor the degradation of DCP over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Assess mineralization by measuring the Total Organic Content (TOC) of the solution at various time points.[2]
Visualizing a Typical Experimental Workflow
The following diagram illustrates the general workflow for a photoredox-catalyzed reaction using this compound as the photocatalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 7. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Higher intrinsic photocatalytic efficiency of this compound-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Reactivity of Substituted vs. Unsubstituted 2,4,6-Triphenylpyrylium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted and unsubstituted 2,4,6-triphenylpyrylium salts, valuable reagents in organic synthesis. Understanding the influence of substituents on the pyrylium (B1242799) core is crucial for optimizing reaction conditions and achieving desired outcomes in various applications, including the synthesis of pyridinium (B92312) salts and photosensitized reactions. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction to Pyrylium Salt Reactivity
This compound salts are highly reactive electrophilic species due to the positively charged oxygen atom within the aromatic pyrylium ring. This inherent positive charge is not delocalized as effectively as in carbocyclic aromatic systems, rendering the α-positions (C2 and C6) and, to a lesser extent, the γ-position (C4) susceptible to nucleophilic attack. The general mechanism for the reaction with primary amines, a common application, involves the initial nucleophilic attack at an α-position, leading to a ring-opened intermediate, which subsequently cyclizes and dehydrates to form a stable N-substituted pyridinium salt.
The reactivity of the pyrylium ring can be significantly modulated by the introduction of substituents on the phenyl rings. These substituents can exert both electronic and steric effects, thereby influencing the rate and outcome of reactions.
Factors Influencing Reactivity
Several factors govern the reactivity of substituted this compound salts:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl rings increase the electrophilicity of the pyrylium core, generally leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and can slow down the reaction.
-
Steric Hindrance: Bulky substituents, particularly at the ortho-positions of the phenyl rings, can sterically hinder the approach of nucleophiles to the reactive α-positions of the pyrylium ring, thereby decreasing the reaction rate.
-
Nucleophilicity of the Reagent: The nature of the nucleophile plays a critical role. Stronger nucleophiles will react more readily with pyrylium salts.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged pyrylium salt and the transition state of the reaction, thus affecting the reaction rate.
Quantitative Comparison of Reactivity
| Substituent on Phenyl Rings | Product | Isolated Yield (%) |
| H (Unsubstituted) | This compound tetrafluoroborate (B81430) | 71 |
| 4-Me | 2,4,6-Tris(4-methylphenyl)pyrylium tetrafluoroborate | 75 |
| 4-OMe | 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate | 82 |
| 4-Cl | 2,4,6-Tris(4-chlorophenyl)pyrylium tetrafluoroborate | 65 |
| 4-Br | 2,4,6-Tris(4-bromophenyl)pyrylium tetrafluoroborate | 62 |
Data extracted from a study on the continuous-flow synthesis of pyrylium tetrafluoroborates.
The following table presents the yields of a subsequent reaction of various substituted 2,4,6-triarylpyrylium tetrafluoroborate salts with a 2H-azirine in a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition. These yields provide a more direct comparison of the reactivity of the substituted pyrylium salts in a specific transformation.
| 2,4,6-Triarylpyrylium Salt Substituent | Product Yield (%) |
| H (Unsubstituted) | 62 |
| 4-Me | 58 |
| 4-OMe | 55 |
| 4-F | 65 |
| 4-Cl | 68 |
| 4-Br | 70 |
| 4-CF₃ | 72 |
| 3-Cl | 66 |
| 3-Br | 68 |
| 2-Cl | 52 |
| 2-Br | 50 |
Data extracted from a study on the cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts.[2]
Observations:
-
In the synthesis of the pyrylium salts, electron-donating groups (Me, OMe) appear to facilitate the reaction, leading to higher yields compared to the unsubstituted analog. Halogen substituents slightly decrease the yield.
-
In the cycloaddition reaction, a clear trend based on para-substituents is observed. Electron-withdrawing groups (F, Cl, Br, CF₃) at the para-position lead to higher product yields compared to the unsubstituted and electron-donating substituted salts. This is consistent with the expectation that EWGs enhance the electrophilicity and thus the reactivity of the pyrylium ring towards nucleophilic attack.
-
Substituents at the ortho-position (2-Cl, 2-Br) result in significantly lower yields, highlighting the importance of steric hindrance in controlling the reactivity.
Experimental Protocols
General Experimental Protocol for the Synthesis of Substituted 2,4,6-Triarylpyrylium Tetrafluoroborates
This protocol is adapted from a reported continuous-flow synthesis and can be modified for batch synthesis.
Materials:
-
Substituted Chalcone (B49325) (2 equiv)
-
Substituted Acetophenone (B1666503) (1 equiv)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) (2 equiv)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Procedure:
-
Prepare two separate feeds.
-
Feed 1: Dissolve the substituted chalcone (2 equiv) and substituted acetophenone (1 equiv) in DCE.
-
Feed 2: Dilute HBF₄·Et₂O (2 equiv) with DCE.
-
-
In a continuous-flow setup, pump both feeds into a heated reactor coil (e.g., 110-130 °C) with a set residence time (e.g., 3-5 minutes). A back-pressure regulator should be used to maintain the pressure.
-
For batch synthesis, the reactants can be combined in a round-bottom flask and heated under reflux.
-
The product typically precipitates upon cooling or by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Protocol for Kinetic Measurement of the Reaction with a Primary Amine by UV-Vis Spectroscopy
This protocol outlines a general method for determining the rate of reaction between a pyrylium salt and a primary amine.
Materials:
-
Substituted or Unsubstituted this compound Salt
-
Primary Amine (e.g., Aniline)
-
Spectrophotometric grade solvent (e.g., Acetonitrile or Dichloromethane)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the pyrylium salt and the primary amine of known concentrations in the chosen solvent.
-
Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix the pyrylium salt solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the λmax of the pyrylium salt at fixed time intervals. The disappearance of the pyrylium salt can be monitored over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the amine in excess (k₂ = k_obs / [Amine]).
-
Repeat the experiment with different substituted pyrylium salts to compare their reactivities.
Visualizing Reaction Pathways and Relationships
Signaling Pathway for Nucleophilic Attack on this compound Salt
Caption: Nucleophilic attack of a primary amine on the this compound cation.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of substituent electronic and steric effects on pyrylium salt reactivity.
References
A Comparative Analysis of Supported 2,4,6-Triphenylpyrylium and Alternative Photocatalysts
For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is critical for the success of light-driven chemical transformations. 2,4,6-Triphenylpyrylium (TPP) salts have long been recognized as potent organic photocatalysts due to their strong oxidizing power in the excited state.[1][2] This guide provides an objective comparison of the intrinsic photocatalytic activity of supported this compound with other common photocatalysts, supported by experimental data.
Performance Comparison of Photocatalysts
The efficacy of a photocatalyst is determined by its photophysical and electrochemical properties. Key parameters include the absorption maximum (λmax), which indicates the wavelength of light the catalyst absorbs most effectively, and the excited-state reduction potential (E*red), which quantifies its oxidizing strength in the excited state. The following tables summarize the performance of this compound salts and their alternatives in various applications.
Table 1: Comparison of Photophysical and Electrochemical Properties of Organic Photocatalysts
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Application Example |
| This compound Tetrafluoroborate | 416 | +2.39 | [3+2] Cycloaddition |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP |
| Perylene | 436 | +2.06 | O-ATRP |
Data sourced from BenchChem.[1]
Table 2: Comparative Performance in a [3+2] Cycloaddition Reaction
To provide a direct comparison of catalytic efficiency, the following table summarizes the product yields for a photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine (B47189) with an α,β-unsaturated carbonyl compound.[1]
| Photocatalyst | Catalyst Loading (mol%) | Yield (%) |
| This compound Tetrafluoroborate | 2 | 85 |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 1 | 92 |
Note: Actual yields may vary based on specific substrates and reaction conditions.[1]
Table 3: Comparison with Titanium Dioxide (TiO₂) for Environmental Remediation
In the degradation of 2,4-Dichlorophenol (B122985) (DCP), a persistent organic pollutant, a supported this compound-based photocatalyst demonstrated significantly higher intrinsic activity compared to the widely used inorganic photocatalyst, Degussa P-25 (a form of TiO₂).[2][3]
| Parameter | This compound-based Photocatalyst | Titanium Dioxide (Degussa P-25) |
| Pollutant | 2,4-Dichlorophenol (DCP) | 2,4-Dichlorophenol (DCP) |
| Degradation Efficiency | Up to 87% DCP disappearance | Lower intrinsic activity |
| Total Organic Content (TOC) Decrease | Up to 62% | Less effective in mineralization |
| Intrinsic Activity | Over one order of magnitude higher | Standard reference |
Data sourced from BenchChem and PubMed.[2][4]
Reaction Mechanisms and Pathways
The photocatalytic activity of this compound perchlorate (B79767) is initiated by the absorption of light, leading to an excited state.[2] This excited species can then participate in single-electron transfer (SET) processes, generating reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which are responsible for the oxidative degradation of organic pollutants.[2]
In organic synthesis, such as the [3+2] cycloaddition for the synthesis of tetrasubstituted pyrroles, the proposed mechanism involves the photoexcitation of the TPP cation, followed by a single-electron transfer from the 2H-azirine to the excited photocatalyst.[5] This generates an azaallenyl radical cation and a triarylpyranyl radical, which then couple to form the final product.[5]
Caption: Proposed photocatalytic cycle for the synthesis of tetrasubstituted pyrroles.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of photocatalytic activity.
1. Photocatalytic Degradation of 2,4-Dichlorophenol
This protocol outlines a typical procedure for assessing the photocatalytic activity of supported this compound perchlorate in environmental remediation.[2][5]
-
Materials: this compound perchlorate immobilized on silica (B1680970) gel (e.g., 3 wt%), 2,4-Dichlorophenol (DCP), deionized water, batch reactor with a light source (e.g., solar simulator or high-pressure mercury lamp), magnetic stirrer, and an analytical instrument for monitoring DCP concentration (e.g., HPLC).[2][5]
-
Procedure:
-
Prepare a stock solution of 2,4-dichlorophenol in deionized water.[5]
-
Suspend the supported photocatalyst uniformly in the aqueous DCP solution within a quartz reactor vessel.[2][6]
-
Stir the suspension in the dark for a designated period to establish adsorption-desorption equilibrium.[2]
-
Irradiate the suspension with a suitable light source while maintaining constant stirring.[2][6]
-
Collect aliquots of the solution at regular intervals and analyze the concentration of DCP using HPLC to determine the degradation efficiency.[6]
-
Measure the total organic content (TOC) to assess the extent of mineralization.[6]
-
Caption: A typical experimental workflow for a photocatalytic degradation reaction.[2][5]
2. General Procedure for a Photocatalytic [3+2] Cycloaddition
This protocol is a representative example for the cycloaddition reaction discussed above.[1]
-
Materials: N-aryl cyclopropylamine (1.0 equiv), α,β-unsaturated carbonyl compound (1.2 equiv), photocatalyst (1-2 mol%), anhydrous solvent (e.g., acetonitrile, 0.1 M), inert gas (e.g., nitrogen or argon), and a visible light source (e.g., blue LEDs).[1]
-
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl cyclopropylamine, the α,β-unsaturated carbonyl compound, and the photocatalyst.[1]
-
Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.[1]
-
Add the anhydrous solvent via syringe.
-
Irradiate the reaction mixture with a visible light source while stirring at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
Conclusion
While this compound perchlorate and its analogs are potent and valuable photocatalysts, a growing number of organic alternatives offer distinct advantages in terms of tunable redox properties, solubility, and cost.[1] Acridinium salts, for instance, have emerged as highly efficient catalysts for a range of transformations.[1] The choice of photocatalyst will ultimately depend on the specific requirements of the reaction, including the redox potentials of the substrates and the desired reaction conditions.[1] This guide provides a framework for making an informed decision based on comparative data and established experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Higher intrinsic photocatalytic efficiency of this compound-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
